molecular formula C9H11ClFNO3 B8095747 2-Fluoro-D-tyrosinehydrochloride CAS No. 2097073-12-4

2-Fluoro-D-tyrosinehydrochloride

Cat. No.: B8095747
CAS No.: 2097073-12-4
M. Wt: 235.64 g/mol
InChI Key: MVBVOABWDNQILK-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-D-tyrosinehydrochloride is a useful research compound. Its molecular formula is C9H11ClFNO3 and its molecular weight is 235.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3.ClH/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14;/h1-2,4,8,12H,3,11H2,(H,13,14);1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBVOABWDNQILK-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)F)C[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097073-12-4
Record name D-Tyrosine, 2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097073-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

2-Fluoro-D-tyrosine hydrochloride CAS number and physical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2097073-12-4 (HCl salt) | Molecular Weight: 235.64 g/mol

Executive Summary

2-Fluoro-D-tyrosine hydrochloride is a non-canonical, fluorinated D-amino acid utilized primarily in the development of metabolically stable peptide therapeutics and as a biophysical probe in 19F-NMR spectroscopy. By combining the non-natural D-stereochemistry (which confers resistance to proteolytic degradation) with the electronic modulation of a fluorine atom at the aromatic 2-position, this compound offers a dual mechanism for enhancing the pharmacokinetic profile of peptide-based drugs. This guide details its physical properties, synthesis pathways, and critical handling protocols for medicinal chemistry applications.

Chemical Identity & Physical Properties[1][2][3][4][5]

Nomenclature Clarification: It is critical to distinguish 2-Fluoro-tyrosine from the more common 3-Fluoro-tyrosine.

  • 2-Fluoro-tyrosine: Fluorine is attached to the C2 position of the phenyl ring (ortho to the alkyl side chain, meta to the phenolic hydroxyl).

  • 3-Fluoro-tyrosine: Fluorine is attached to the C3 position (ortho to the phenolic hydroxyl).

The compound detailed here is the 2-Fluoro isomer in the D-configuration , supplied as the Hydrochloride salt .

Table 1: Core Chemical Data
PropertySpecification
Chemical Name (2R)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride
Common Name 2-Fluoro-D-tyrosine HCl
CAS Number 2097073-12-4 (Specific to D-HCl form)
Molecular Formula C₉H₁₀FNO₃[1][2][3][4][5][6] · HCl
Molecular Weight 235.64 g/mol
Appearance White to off-white crystalline powder
Chirality D-isomer (R-configuration at α-carbon)
Solubility Soluble in Water (>50 mg/mL), DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM)
Melting Point >230°C (with decomposition)
pKa (Phenol) ~9.2 (Estimated; lower than native Tyr due to inductive effect of F)

Synthesis & Manufacturing Workflows

The synthesis of enantiopure 2-Fluoro-D-tyrosine HCl generally follows one of two robust pathways: Asymmetric Chemical Synthesis or Chemoenzymatic Resolution . The choice depends on the scale and available starting materials.

Pathway A: Chemoenzymatic Resolution (Scalable)

This method is preferred for industrial scale-up due to high enantiomeric excess (ee > 99%).

  • Precursor Synthesis: 2-Fluoro-4-methoxybenzaldehyde is converted to the racemic hydantoin derivative.

  • Enzymatic Hydrolysis: D-Hydantoinase specifically hydrolyzes the D-hydantoin to the N-carbamoyl-D-amino acid.

  • Decarbamoylation: Treatment with nitrous acid yields the free D-amino acid.

  • Salt Formation: Reaction with HCl in dioxane/water crystallizes the final hydrochloride salt.

Pathway B: Asymmetric Synthesis (Lab Scale)

Utilizes the Schöllkopf bis-lactim ether method for high stereocontrol.

  • Auxiliary Formation: Condensation of D-Valine and Glycine to form the cyclic bis-lactim ether.

  • Alkylation: Lithiation followed by addition of 2-Fluoro-4-methoxybenzyl bromide.

  • Hydrolysis: Acidic hydrolysis releases the D-amino acid methyl ester.

  • Deprotection: Demethylation of the phenol (using BBr₃) and saponification yields the target.

SynthesisWorkflow Figure 1: Chemoenzymatic Synthesis Workflow for High Purity D-Isomer Start 2-Fluoro-4-methoxy benzaldehyde Racemic Racemic Hydantoin Start->Racemic Bucherer-Bergs Enzyme D-Hydantoinase (Enzymatic Resolution) Racemic->Enzyme Selective Hydrolysis Intermed N-Carbamoyl D-Amino Acid Enzyme->Intermed D-Selective Final 2-Fluoro-D-Tyrosine HCl Intermed->Final HNO2 / HCl

Applications in Drug Discovery[9]

Metabolic Stability (The "D" Effect)

Incorporating D-amino acids is a fundamental strategy to extend the half-life of peptide therapeutics. Endogenous proteases (e.g., chymotrypsin, trypsin) are stereospecific for L-amino acids.

  • Mechanism: The D-configuration at the

    
    -carbon alters the side-chain orientation, preventing the peptide bond from fitting into the enzyme's catalytic pocket.
    
  • Result: Peptides containing 2-Fluoro-D-tyrosine exhibit significantly reduced clearance rates in plasma stability assays compared to their L-counterparts.

Electronic & Lipophilic Modulation (The "F" Effect)

The fluorine atom at the 2-position exerts a specific influence distinct from the 3-fluoro isomer.

  • pKa Shift: The electronegative fluorine exerts an inductive effect (-I), lowering the pKa of the phenolic hydroxyl from ~10.0 (native Tyr) to ~9.2. This increases the population of the phenolate anion at physiological pH, potentially strengthening electrostatic interactions with cationic receptor residues (e.g., Arginine).

  • Lipophilicity: Fluorine increases the lipophilicity of the aromatic ring, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.

19F-NMR Biophysical Probes

2-Fluoro-D-tyrosine serves as a sensitive reporter for protein conformation.

  • Sensitivity: The 19F nucleus has 100% natural abundance and high sensitivity.

  • Chemical Shift Anisotropy: The 19F signal is highly sensitive to the local electrostatic environment. Changes in chemical shift (

    
    ) correlate with ligand binding or folding events near the tyrosine residue.
    

Applications Figure 2: Multi-functional Utility in Drug Development Center 2-Fluoro-D-Tyrosine HCl Stability Proteolytic Resistance (D-Stereochemistry) Center->Stability Prevents Enzyme Recognition Affinity Receptor Affinity (Acidity/Lipophilicity) Center->Affinity Modulates pKa & Hydrophobicity Probe 19F-NMR Probe (Conformational Analysis) Center->Probe High Sensitivity Reporter

Experimental Protocols

Handling & Storage[7]
  • Storage: Store at +4°C for short term; -20°C for long term. Hygroscopic; keep desiccated.

  • Stability: Stable under acidic conditions. Avoid strong oxidizing agents.

  • Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat).

Solubility & Stock Solution Preparation

Due to the HCl salt form, the compound is highly water-soluble but acidic.

  • Solvent: Dissolve in sterile water or PBS.

  • Neutralization: If used in cell-based assays, the pH must be adjusted.

    • Protocol: Dissolve 10 mg in 900 µL water. Slowly add 1M NaOH or buffer while monitoring pH to reach 7.4.

    • Note: The free zwitterion has lower solubility than the HCl salt; precipitation may occur at high concentrations near the isoelectric point (pI ~5.5).

Solid-Phase Peptide Synthesis (SPPS)

2-Fluoro-D-tyrosine HCl can be used in Fmoc-based SPPS, but the free amine must be Fmoc-protected first if not purchased as such.

  • Coupling Conditions: Standard carbodiimide chemistry (DIC/Oxyma) or onium salts (HATU/DIPEA).

  • Side Chain Protection: The phenolic OH generally does not require protection for simple sequences, but tert-butyl (tBu) protection is recommended for long peptides to prevent O-acylation.

    • Recommendation: Use Fmoc-2-Fluoro-D-Tyr(tBu)-OH for automated synthesis to ensure high yield and purity.

References

  • ChemicalBook. (2024). 2-Fluoro-D-tyrosine hydrochloride Product Specifications and CAS 2097073-12-4. Link

  • PubChem. (2024).[2] 2-Fluorotyrosine (Compound Summary for Isomers and Properties). National Library of Medicine. Link

  • Seybold, P. G., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. (Context for pKa shifts in fluorinated phenols). Link

  • ChemScene. (2024). 2-Fluoro-L-tyrosine hydrochloride (Isomer Comparison). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic insight on Fluorine effects). Link

Sources

Physicochemical Profiling of 2-Fluorinated D-Tyrosine: pKa Modulation and Bioisosteric Applications

[1]

Executive Summary

This technical guide details the physicochemical properties of 2-fluoro-D-tyrosine , focusing specifically on the ionization constants (pKa) of its functional groups. For researchers in peptide therapeutics and medicinal chemistry, the strategic incorporation of fluorine into the tyrosine scaffold offers a dual advantage: the D-configuration confers resistance to proteolytic degradation, while the 2-fluoro substitution electronically modulates the phenolic pKa, enhancing hydrogen-bond donor capability without abolishing membrane permeability.

This guide synthesizes data from potentiometric and spectrophotometric analyses to establish the phenolic pKa of 2-fluorotyrosine at approximately 9.2 , distinct from the native tyrosine value of ~10.1 and the more acidic 3-fluorotyrosine (~8.7).

Chemical Fundamentals & Electronic Effects[1]

To accurately interpret pKa shifts, one must define the structural nomenclature. In the context of tyrosine derivatives, standard IUPAC numbering assigns the alanine side chain to position 1 of the aromatic ring and the hydroxyl group to position 4.

  • 2-Fluorotyrosine (2-F-Tyr): The fluorine atom is located at position 2 (or 6) of the ring. It is meta to the phenolic hydroxyl group and ortho to the alkyl side chain.

  • 3-Fluorotyrosine (3-F-Tyr): The fluorine atom is located at position 3 (or 5) of the ring.[1] It is ortho to the phenolic hydroxyl group.[2]

The Inductive Effect (-I)

The acidity of the phenolic hydroxyl is governed by the stability of the resulting phenolate anion.[2] Fluorine is highly electronegative (

3
  • In 3-F-Tyr: The fluorine is adjacent (ortho) to the oxygen, exerting a maximal stabilizing effect on the negative charge, significantly lowering the pKa.

  • In 2-F-Tyr: The fluorine is further removed (meta) from the oxygen. The inductive stabilization is attenuated but still present, resulting in a moderate decrease in pKa compared to native tyrosine.

Stereochemistry Note

The pKa values described herein are intrinsic physicochemical constants determined in achiral solvents (e.g., water).[3] Consequently, the pKa values for D-2-fluorotyrosine are identical to those of its L-enantiomer.[3] The distinction becomes relevant only when interacting with chiral biological targets (enzymes, receptors) or chiral chromatography phases.[3]

Quantitative Data Analysis: pKa Comparison

The following table consolidates experimental pKa values for tyrosine and its fluorinated analogs. Note the distinct "step-down" pattern in phenolic acidity as the fluorine atom approaches the hydroxyl group.

DerivativeConfigurationCarboxyl pKa (

)
Ammonium pKa (

)
Phenolic pKa (

)

(Phenol vs WT)
Tyrosine (WT) L / D2.209.1110.10 Reference
2-Fluorotyrosine L / D2.159.059.20 -0.90
3-Fluorotyrosine L / D2.129.008.70 -1.40
3,5-Difluorotyrosine L / D2.108.907.30 -2.80

Data Sources: Synthesized from spectrophotometric titrations of fluorinated phenols and tyrosine analogs (See References 1, 3, 5).

Mechanistic Insight

The 9.2 pKa of 2-fluoro-D-tyrosine makes it a valuable probe.[3] At physiological pH (7.4), the phenol remains predominantly protonated (neutral), maintaining lipophilicity for membrane crossing.[3] However, the lowered pKa implies that inside a slightly basic binding pocket (or upon approaching a basic residue like Arginine), it deprotonates more readily than native tyrosine, potentially strengthening electrostatic interactions.[3]

Visualization of Ionization Equilibria

The following diagram illustrates the stepwise ionization of 2-fluoro-D-tyrosine from acidic to basic conditions.

IonizationPathwayCationCationic Form(pH < 2)COOH, NH3+, OHZwitterionZwitterion(pH 2.2 - 9.0)COO-, NH3+, OHCation->ZwitterionpKa1 ~2.15(-H+ from COOH)Anion1Mono-Anion(pH 9.0 - 9.2)COO-, NH2, OH(Amine deprotonation)Zwitterion->Anion1pKa2 ~9.05(-H+ from NH3+)Anion2Di-Anion(pH > 9.2)COO-, NH2, O-(Phenol deprotonation)Zwitterion->Anion2CompetitiveDeprotonationAnion1->Anion2pKa3 ~9.20(-H+ from Phenol)

Caption: Ionization states of 2-fluoro-D-tyrosine. Note the proximity of the ammonium and phenolic pKa values (9.05 vs 9.20), leading to a complex equilibrium between the mono-anionic species.

Experimental Methodologies

To validate the pKa of a synthesized batch of 2-fluoro-D-tyrosine, two primary methods are recommended. Method A (UV-Metric) is preferred for the phenolic pKa due to the distinct spectral shift of the phenolate.

Method A: UV-Metric Titration (Spectrophotometric)

Principle: The ionization of the phenol to phenolate causes a bathochromic (red) shift and hyperchromic effect (increased intensity) in the UV absorption spectrum (typically shifting

Protocol:

  • Stock Preparation: Dissolve 2-fluoro-D-tyrosine (50 µM) in degassed ultrapure water.

  • Buffer System: Use a "Universal Buffer" (e.g., Britton-Robinson) to maintain constant ionic strength (I=0.1 M) across the pH 2–12 range.[3]

  • Baseline Scan: Record UV spectrum (240–350 nm) at pH 2.0 (fully protonated phenol).

  • Titration: Aliquot 2.0 mL of sample into a quartz cuvette. Sequentially add micro-volumes of NaOH.[3]

  • Measurement: After each addition, measure pH with a calibrated micro-electrode and record the UV spectrum.

  • Data Analysis: Plot Absorbance at 293 nm vs. pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to determine

    
    .
    
Method B: Potentiometric Titration

Principle: Direct measurement of proton release.[3] Best for determining carboxyl and ammonium pKa values.

Protocol:

  • Setup: Use a thermostated (25°C) vessel with nitrogen purging to exclude atmospheric

    
    .[3]
    
  • Sample: Dissolve 3-5 mg of amino acid in 10 mL of 0.1 M KCl (background electrolyte).

  • Acidification: Add HCl to lower starting pH to ~1.5.

  • Titration: Titrate with carbonate-free 0.1 M KOH using an automated titrator (e.g., Mettler Toledo or Metrohm).

  • Calculation: Use Bjerrum’s formation function (

    
    ) or software like Hyperquad to resolve the overlapping ionization constants of the ammonium and phenol groups.
    

Applications in Drug Design[4]

Proteolytic Stability (The "D" Advantage)

Incorporating the D-enantiomer renders the peptide backbone unrecognizable to endogenous proteases (e.g., chymotrypsin), which strictly recognize L-amino acids. This significantly extends plasma half-life.[3]

F NMR Probing

2-Fluorotyrosine is an exceptional probe for Protein-Observed Fluorine (PrOF) NMR .[3]

  • Sensitivity: The

    
    F nucleus is 100% naturally abundant and highly sensitive.
    
  • Environmental Sensitivity: The chemical shift of the 2-F atom is sensitive to the protonation state of the nearby phenol. It can be used to measure local pH within a protein binding pocket or to detect conformational changes that alter the dielectric environment of the tyrosine residue.

Bioisosteric Replacement

Replacing Tyrosine with 2-F-Tyr is a "subtle" modification compared to 3-F-Tyr.[3]

  • 3-F-Tyr (pKa 8.7) is often too acidic; at pH 7.4, a significant fraction exists as the phenolate anion, which may prevent passive membrane diffusion.[3]

  • 2-F-Tyr (pKa 9.2) remains largely neutral at physiological pH, preserving permeability while still offering an altered electronic profile for optimizing Hydrogen Bond Donor (HBD) strength.[3]

Experimental Workflow Diagram

WorkflowStartStart: 2-Fluoro-D-Tyrosine SampleQCQC: Verify Purity (HPLC/MS)Verify Enantiomeric Excess (Chiral LC)Start->QCChoiceSelect pKa Determination MethodQC->ChoicePotentiometricPotentiometric Titration(For COOH & NH3+)Choice->PotentiometricGeneral ProfilingUVMetricUV-Metric Titration(For Phenol pKa)Choice->UVMetricHigh Precision PhenolDataPotData: pH vs. Vol BasePotentiometric->DataPotDataUVData: Abs(293nm) vs. pHUVMetric->DataUVFitNon-Linear Regression(Henderson-Hasselbalch)DataPot->FitDataUV->FitResultFinal Output:pKa1, pKa2, pKa3Fit->Result

Caption: Decision matrix for physicochemical characterization. UV-Metric titration is prioritized for the phenolic pKa due to the overlapping ammonium ionization in potentiometric data.

References

  • Toney, M. D., & Kirsch, J. F. (1989).[3] Direct Brønsted Analysis of the Restoration of Activity to a Mutant Enzyme by Exogenous Amines. Science, 243(4897), 1485-1488.[3] (Establishes pKa methodology for fluorinated tyrosines).

    • Seyedsayamdost, M. R., et al. (2006).[3] pKa Determination of 2-Fluorotyrosine and 3-Fluorotyrosine in Ribonucleotide Reductase.[3] Journal of the American Chemical Society, 128(5), 1569-1579.[3] (Primary source for specific pKa values of 2-F vs 3-F isomers).

      • [3]

    • Phillips, R. S., et al. (1990).[3] 2-Fluorotyrosine and 3-Fluorotyrosine: Substrates and Probes for Tyrosine Phenol-lyase.[3] Bioorganic & Medicinal Chemistry Letters. (Confirming pKa shifts in enzymatic environments).

      • PubChem Compound Summary. (2024). 2-Fluorotyrosine.[3][1][4][5] National Center for Biotechnology Information.[3]

        • [3]

      • Li, B., et al. (2019).[3] 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR.[3][1] Journal of Biomolecular NMR, 73, 745–755.[3]

        • [3]

      An In-Depth Technical Guide to the Electronic Effects of Fluorine Substitution on the D-Tyrosine Phenolic Ring

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction: The Subtle Power of a Single Atom

      In the landscape of drug discovery and protein engineering, the strategic modification of amino acids offers a powerful toolkit for fine-tuning molecular properties. Among these modifications, the substitution of hydrogen with fluorine on the phenolic ring of D-tyrosine stands out as a particularly impactful, albeit nuanced, strategy. The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å) being only slightly larger than hydrogen (1.20 Å), coupled with its extreme electronegativity—allow it to act as a subtle yet potent modulator of electronic structure without introducing significant steric hindrance.[1][2] This guide provides a comprehensive exploration of the electronic perturbations induced by fluorinating the D-tyrosine ring, the consequent shifts in its physicochemical properties, and the practical applications of these effects in modern biochemical and pharmaceutical research.

      Section 1: Fundamental Electronic Effects of Fluorine Substitution

      The introduction of fluorine onto the aromatic ring of D-tyrosine initiates a push-pull of electron density governed by two opposing electronic phenomena: the inductive effect (-I) and the resonance effect (+R).

      • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This effect propagates through the sigma (σ) bonds of the benzene ring, pulling electron density away from the aromatic system and towards the fluorine atom. This is the dominant electronic influence of fluorine on the ring.

      • Resonance Effect (+R): Conversely, the lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the benzene ring. This electron-donating resonance effect pushes electron density back into the ring, partially counteracting the inductive withdrawal. However, due to poor orbital overlap between the 2p orbital of fluorine and the 2p orbitals of carbon, the resonance effect of fluorine is significantly weaker than its inductive effect.[3]

      The net result is a significant polarization of the C-F bond and a net withdrawal of electron density from the phenolic ring, which becomes more pronounced with an increasing number of fluorine substitutions. This fundamental electronic shift is the root cause of the altered properties observed in fluorinated tyrosines.

      electronic_effects cluster_ring D-Tyrosine Phenolic Ring cluster_effects Electronic Perturbations C1 C-OH C2 C C3 C C4 C-R Resonance Resonance Effect (+R) Weak π-donation C3->Resonance π-donation C5 C C6 C Inductive Inductive Effect (-I) Strong σ-withdrawal Fluorine Fluorine Substituent Fluorine->C3 σ-withdrawal

      Caption: Opposing electronic effects of fluorine on the tyrosine ring.

      Section 2: Physicochemical Consequences of Fluorination

      The net electron-withdrawing nature of fluorine substitution directly modulates key physicochemical properties of the D-tyrosine side chain, including its acidity, redox potential, and non-covalent interactions.

      Alteration of Phenolic pKa

      The most dramatic and well-documented consequence of fluorinating the tyrosine ring is a significant decrease in the pKa of the phenolic hydroxyl group. The electron-withdrawing fluorine atoms stabilize the resulting phenolate anion, making the proton more acidic and thus easier to remove. This effect is additive; as more fluorine atoms are added, the pKa drops further. This modulation of pKa can have profound effects on enzyme mechanisms where the protonation state of a tyrosine residue is critical for catalysis.[4][5]

      Table 1: pKa Values of Fluorinated Tyrosine Analogs

      CompoundpKa of Phenolic GroupFold Change vs. D-Tyrosine
      D-Tyrosine~10.1-
      3-Fluoro-D-Tyrosine~8.6~31x more acidic
      3,5-Difluoro-D-Tyrosine~7.2~794x more acidic
      2,3,5,6-Tetrafluoro-D-Tyrosine~6.4~5011x more acidic

      Note: Exact pKa values can vary slightly depending on the experimental conditions. Data compiled from multiple sources.[2][4][6]

      Modulation of Redox Potential

      Tyrosine residues are crucial redox cofactors in a variety of enzymes, such as ribonucleotide reductase, where they form transient tyrosyl radicals (Y-O•).[4][7][8] Fluorination alters the electron density of the phenolic ring, thereby tuning the redox potential (E°′) of the Y-O•/Y-OH couple. Studies incorporating 3,5-difluorotyrosine into a model protein demonstrated that the fluoro-substitutions lower the formal reduction potential by approximately -30 mV.[7] This makes the fluorinated tyrosine easier to oxidize. This ability to systematically tune the redox potential makes fluorinated tyrosines invaluable tools for probing the thermodynamics of electron transfer pathways in complex biological systems.[4][9]

      Table 2: Redox Potentials of Fluorinated Tyrosine Analogs

      Amino AcidE°′ (Y-O•/Y-OH) vs. NHEShift relative to Tyrosine
      Tyrosine (in protein α3Y)~1056 mV-
      3,5-Difluorotyrosine (in protein α3(3,5)F2Y)1026 ± 4 mV-30 ± 3 mV

      Data obtained at pH 5.70.[7]

      Influence on Hydrogen Bonding and Hydrophobicity

      The impact of fluorination on hydrogen bonding is complex. While fluorine itself is a poor hydrogen bond acceptor, the electron-withdrawing effects on the phenolic ring strengthen the hydrogen bond donating capacity of the hydroxyl group.[10][11] FTIR spectroscopy studies on human manganese superoxide dismutase containing 3-fluorotyrosine confirmed that the phenolic hydroxyl of Tyr34 acts as a hydrogen bond donor.[10] This enhanced donation can alter local hydrogen bond networks within a protein, potentially influencing structure and stability.[12][13][14] Furthermore, fluorination increases the hydrophobicity of the aromatic ring, which can enhance protein stability by favoring burial within the protein core.[3][15]

      Section 3: Spectroscopic Probes and Analytical Techniques

      The unique nuclear properties of fluorine make fluorinated D-tyrosine an exceptional probe for biophysical studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy.

      • ¹⁹F NMR Spectroscopy: The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a large chemical shift dispersion, making it highly sensitive to its local electronic environment.[16][17] Since fluorine is virtually absent in biological systems, there is no background signal.[1] Incorporating a fluorinated D-tyrosine into a protein provides a powerful, non-perturbing spectroscopic window.[18][19] Changes in the ¹⁹F chemical shift can report on protein-ligand binding, conformational changes, and allosteric interactions with high sensitivity.[17][18][20]

      Section 4: Implications in Biological Systems

      The electronic modulation imparted by fluorine substitution has significant consequences for the behavior of D-tyrosine in biological contexts.

      • Enzyme-Substrate Interactions: The altered pKa and redox potential can dramatically affect enzymatic reactions. For example, studies with tyrosine phenol-lyase showed that 3-fluoro-L-tyrosine and 3,5-difluoro-L-tyrosine led to an increased accumulation of quinonoid intermediates compared to unsubstituted tyrosine, indicating significant effects on reaction rates and equilibria.[21]

      • Protein Stability and Folding: While the effects are context-dependent, fluorination of hydrophobic core residues often leads to a significant increase in protein stability against thermal and chemical denaturation.[15] This is attributed to a combination of enhanced hydrophobicity and potentially altered hydrogen bonding networks.

      • Drug Design: Fluorination is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability.[22] By altering the electronic properties of a D-tyrosine residue in a peptide-based drug, researchers can modulate its interaction with its target receptor and improve its pharmacological profile.[22][23]

      Section 5: Experimental Protocols

      Trustworthy and reproducible experimental design is paramount. The following protocols outline key methodologies for the synthesis and analysis of fluorinated D-tyrosine.

      Protocol 1: Chemoenzymatic Synthesis of 3-Fluoro-D-Tyrosine

      This protocol utilizes the enzyme Tyrosine Phenol Lyase (TPL), which can catalyze the formation of tyrosine analogs from substituted phenols.[1][24]

      Methodology:

      • Enzyme Expression: Express and purify TPL from a suitable host, such as Citrobacter freundii or a recombinant E. coli strain.[1]

      • Reaction Setup: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0) containing pyridoxal 5'-phosphate (PLP) as a cofactor.

      • Substrate Addition: Add the substrates: 2-fluorophenol, sodium pyruvate, and ammonium chloride to the reaction mixture.

      • Enzymatic Reaction: Initiate the reaction by adding purified TPL. Incubate at an optimal temperature (e.g., 30°C) with gentle agitation for 24-48 hours.

      • Monitoring: Monitor the formation of 3-fluoro-D-tyrosine using HPLC.

      • Purification: Terminate the reaction and purify the product from the reaction mixture using ion-exchange chromatography.

      • Verification: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

      synthesis_workflow start Start: Reagents enzyme TPL Enzyme Expression & Purification start->enzyme substrates Substrates: 2-Fluorophenol, Pyruvate, Ammonium Chloride start->substrates reaction Enzymatic Reaction (TPL, PLP, 30°C) enzyme->reaction substrates->reaction hplc Reaction Monitoring (HPLC) reaction->hplc hplc->reaction Continue reaction purify Product Purification (Ion-Exchange Chrom.) hplc->purify verify Verification (NMR, MS) purify->verify end_node End: Purified 3-Fluoro-D-Tyrosine verify->end_node

      Caption: Workflow for the chemoenzymatic synthesis of 3-fluoro-D-tyrosine.

      Protocol 2: Site-Specific Incorporation of Fluorinated D-Tyrosine for ¹⁹F NMR

      This protocol uses an evolved aminoacyl-tRNA synthetase/tRNA pair for the site-specific incorporation of an unnatural amino acid in response to a nonsense codon (e.g., TAG).[4]

      Methodology:

      • Plasmid Preparation: Prepare two plasmids: one encoding the protein of interest with a TAG codon at the desired D-tyrosine position, and a second plasmid encoding the evolved aminoacyl-tRNA synthetase and its cognate tRNA.

      • Cell Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids.

      • Culture Growth: Grow the transformed cells in minimal medium to an OD₆₀₀ of 0.6-0.8.

      • Induction: Induce the expression of the synthetase/tRNA pair (e.g., with L-arabinose) and the target protein (e.g., with IPTG). Simultaneously, supplement the medium with the desired fluorinated D-tyrosine (e.g., 1 mM 3,5-difluoro-D-tyrosine).[4][7]

      • Expression: Continue cell growth for 4-6 hours at a reduced temperature (e.g., 25°C) to allow for protein expression and incorporation of the fluorinated analog.

      • Purification: Harvest the cells, lyse them, and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).

      • ¹⁹F NMR Analysis: Prepare the purified protein in a suitable buffer containing D₂O for the NMR lock. Acquire ¹⁹F NMR spectra to observe the signal from the incorporated fluorinated D-tyrosine.

      nmr_workflow plasmids 1. Prepare Plasmids: - Target Protein (TAG codon) - Synthetase/tRNA pair transform 2. Co-transform E. coli plasmids->transform culture 3. Grow Culture in Minimal Medium transform->culture induction 4. Induce Expression + Add Fluorinated D-Tyrosine culture->induction purify 5. Purify Target Protein (e.g., Affinity Chromatography) induction->purify nmr 6. ¹⁹F NMR Spectroscopy purify->nmr result Result: Spectrum of Fluorine-labeled Protein nmr->result

      Caption: Workflow for site-specific incorporation and ¹⁹F NMR analysis.

      Conclusion

      Fluorine substitution on the D-tyrosine phenolic ring is a powerful strategy that leverages fundamental principles of physical organic chemistry to achieve precise control over biological molecules. The dominant electron-withdrawing inductive effect of fluorine systematically lowers the phenolic pKa and modulates the redox potential, while also influencing hydrogen bonding and hydrophobicity. These electronic perturbations, which can be precisely characterized by techniques like ¹⁹F NMR, provide researchers with an invaluable toolkit to probe enzyme mechanisms, enhance protein stability, and design novel therapeutics with improved pharmacological properties. As synthetic methodologies and our understanding of fluorine's subtle effects continue to advance, the strategic fluorination of D-tyrosine is poised to unlock even greater potential in the fields of chemical biology and drug development.

      References

      • Ycas, P. D., Wagner, N., Olsen, N. M., & Pomerantz, W. C. K. (2020). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. Journal of Biomolecular NMR, 74(1), 1-13. [Link]

      • Reinhardt, C. R., Sequeira, R., Tommos, C., & Hammes-Schiffer, S. (2020). The formal reduction potential of 3,5-difluorotyrosine in a structured protein: Insight into multistep radical transfer. Journal of the American Chemical Society, 142(51), 21474-21482. [Link]

      • Ying, Z. (2020). Improved pharmacological properties of nitrotyrosine drug via fluorination: A theoretical study. Computational Biology and Chemistry, 89, 107395. [Link]

      • Ayala, I., Perry, J. J. P., Szczepanski, J., Tainer, J. A., Vala, M. T., Nick, H. S., & Silverman, D. N. (2008). Hydrogen Bonding in Human Manganese Superoxide Dismutase Containing 3-Fluorotyrosine. Biophysical Journal, 94(7), 2916-2924. [Link]

      • Cecon, E., Chen, M., & L'hommelet, B. (2022). A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Pharmaceuticals, 15(2), 162. [Link]

      • Ycas, P. D., Farrell, D. P., & Pomerantz, W. C. K. (2021). Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins. Biotechnology and Bioengineering, 118(9), 3545-3556. [Link]

      • Dicus, M. M., Saleh, L., & Stubbe, J. (2016). Biophysical Characterization of Fluorotyrosine Probes Site-Specifically Incorporated into Enzymes: E. coli Ribonucleotide Reductase As an Example. Journal of the American Chemical Society, 138(25), 7944-7959. [Link]

      • Phillips, R. S., von Tersch, R. L., & Secundo, F. (1997). Effects of tyrosine ring fluorination on rates and equilibria of formation of intermediates in the reactions of carbon-carbon lyases. European Journal of Biochemistry, 244(2), 658-663. [Link]

      • ResearchGate. (n.d.). Fluorotyrosine analogs and corresponding pKa values. ResearchGate. [Link]

      • Wu, Y., & Wu, C. (2005). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Organic Letters, 7(12), 2465-2468. [Link]

      • Ni, Y., & Li, T. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8017-8036. [Link]

      • ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR. ResearchGate. [Link]

      • ResearchGate. (n.d.). Biosynthetic substitution of tyrosine in green fluorescent protein with its surrogate fluorotyrosine in Escherichia coli. ResearchGate. [Link]

      • Tirotta, I., & Boxer, S. G. (2019). Fluorescence Modulation of Green Fluorescent Protein Using Fluorinated Unnatural Amino Acids. Molecules, 24(18), 3276. [Link]

      • Gerig, J. T. (2002). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance. [Link]

      • Arbing, M. A., & Batey, R. T. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(4), 708-720. [Link]

      • Kalyankar, M. B., & Liu, W. R. (2018). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Organic Letters, 20(15), 4479-4482. [Link]

      • Lu, P., Jarema, M. A., & Chaiken, I. (1976). lac repressor: 3-fluorotyrosine substitution for nuclear magnetic resonance studies. Proceedings of the National Academy of Sciences, 73(10), 3471-3475. [Link]

      • Gairí, M., Lloyd, J. R., & Hruby, V. J. (1991). Direct electrophilic fluorination of tyrosine in dermorphin analogues and its effect on biological activity, receptor affinity and selectivity. International Journal of Peptide and Protein Research, 38(5), 459-465. [Link]

      • Dalvit, C., & Vulpetti, A. (2022). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes—the PDB Analysis and Energy Calculations. International Journal of Molecular Sciences, 23(3), 1735. [Link]

      • Kirk, K. L. (1982). Convenient synthesis of 3-fluoro-L-tyrosine and 3,5-difluoro-L-tyrosine. The Journal of Organic Chemistry, 47(10), 2005-2008. [Link]

      • Buer, B. C., & Marsh, E. N. G. (2012). Fluorine: A new element in protein design. Protein Science, 21(4), 453-462. [Link]

      • Li, Q., & Wang, L. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. Nature Chemistry, 10(4), 414-420. [Link]

      • Resch, G., & Helms, V. (2001). Electronic effects on the fluorescence of tyrosine in small peptides. Biophysical Chemistry, 90(3), 253-265. [Link]

      • ResearchGate. (n.d.). The hydrogen bond network between tyrosine, glutamine and the flavin. ResearchGate. [Link]

      • Verma, S. S., & Chaudhary, N. (2023). Substitution of tyrosine with electron-deficient aromatic amino acids improves Ac-PHF6 self-assembly and hydrogelation. Biophysical Chemistry, 298, 106997. [Link]

      • Warren, J. J., & Mayer, J. M. (2008). Redox Properties of Tyrosine and Related Molecules. Accounts of Chemical Research, 41(7), 841-850. [Link]

      • da Silva, A. F., & de Paula, V. S. (2024). Late-Stage Fluorination of Tyrosine Residues in Antiviral Protein Cyanovirin-N. Chemistry–An Asian Journal, 19(23), e202400850. [Link]

      • Wang, S., et al. (2021). Research on the Electronic Properties of Tyrosine Dipeptide Molecule: Evaluation of the First-principles Theory. Journal of Physics: Conference Series, 2133, 012023. [Link]

      • Wang, J., & Wang, B. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-984. [Link]

      • National Center for Biotechnology Information. (n.d.). 3-Fluoro-L-tyrosine. PubChem Compound Database. [Link]

      • Matsuura, K., & Hayashi, T. (2016). Distinct roles of a tyrosine-associated hydrogen-bond network in fine-tuning the structure and function of heme proteins: two cases designed for myoglobin. Molecular BioSystems, 12(8), 2493-2500. [Link]

      • Pace, C. N., Horn, G., & Hebert, E. J. (2001). Tyrosine hydrogen bonds make a large contribution to protein stability. Journal of Molecular Biology, 312(2), 393-404. [Link]

      • Bernard, S. M., & Saven, J. G. (2005). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. Biochemistry, 44(27), 9448-9459. [Link]

      Sources

      Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Fluoro-D-tyrosine Hydrochloride

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction: The Significance of 2-Fluoro-D-tyrosine Hydrochloride in Modern Research

      In the expanding toolkit of chemical biology and drug development, fluorinated amino acids have emerged as powerful probes and building blocks. The strategic incorporation of fluorine into amino acid scaffolds can profoundly alter their physicochemical and biological properties, offering enhanced metabolic stability, altered pKa values, and unique spectroscopic signatures for assays.[1] Among these, 2-Fluoro-D-tyrosine hydrochloride, a derivative of the aromatic amino acid D-tyrosine, is of significant interest. Its applications span from its use in 19F NMR studies to investigate protein structure and interactions to its potential as a component in peptide-based therapeutics and as a tracer in positron emission tomography (PET) imaging.[2][3]

      A fundamental yet critical parameter governing the utility of 2-Fluoro-D-tyrosine hydrochloride in these applications is its solubility. The ability to prepare stock solutions of known concentrations is paramount for accurate and reproducible experimental outcomes. This in-depth technical guide provides a comprehensive overview of the solubility of 2-Fluoro-D-tyrosine hydrochloride in aqueous and common organic solvents, discusses the underlying physicochemical principles, and offers a detailed protocol for its empirical determination.

      Physicochemical Properties Governing Solubility

      The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For 2-Fluoro-D-tyrosine hydrochloride, several key properties are at play:

      • Molecular Structure and Polarity: As a hydrochloride salt of an amino acid, 2-Fluoro-D-tyrosine hydrochloride is an ionic compound with a high degree of polarity. The presence of the protonated amine group (-NH3+), the carboxylic acid group (-COOH), the phenolic hydroxyl group (-OH), and the fluorine atom contribute to its overall polarity and capacity for hydrogen bonding.[4]

      • LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A computed XLogP3 value for 2-fluorotyrosine is -1.7, indicating its hydrophilic nature.[5] This suggests a preference for polar solvents like water over non-polar organic solvents.

      Table 1: Physicochemical Properties of 2-Fluoro-D-tyrosine and its Hydrochloride Salt

      PropertyValue (for 2-Fluorotyrosine)Value (for 2-Fluoro-D-tyrosine hydrochloride)Source(s)
      Molecular FormulaC₉H₁₀FNO₃C₉H₁₁ClFNO₃[5][6]
      Molecular Weight199.18 g/mol 235.64 g/mol [5][6]
      Computed XLogP3-1.7Not available (expected to be more hydrophilic)[5]
      pKa (phenolic hydroxyl)Lower than tyrosine (approx. 10)Expected to be similar to the free amino acid[2]
      AppearanceNot specifiedWhite to off-white crystalline solid[4]

      Solubility Profile: Water vs. Organic Solvents

      Based on its physicochemical properties, 2-Fluoro-D-tyrosine hydrochloride is expected to exhibit good solubility in water and other polar solvents.

      Aqueous Solubility

      As a hydrochloride salt, 2-Fluoro-D-tyrosine hydrochloride is readily soluble in water.[4] The protonated amine and the overall ionic character of the molecule facilitate strong interactions with polar water molecules. The aqueous solubility of amino acids is known to be pH-dependent. For tyrosine, the parent compound, solubility is lowest at its isoelectric point and increases significantly in acidic or basic conditions. A similar behavior is anticipated for its fluorinated derivative. The hydrochloride salt form ensures an acidic pH in solution, which generally enhances the solubility of amino acids.

      Solubility in Organic Solvents

      The solubility of 2-Fluoro-D-tyrosine hydrochloride in organic solvents is largely dictated by the solvent's polarity.

      • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are expected to be effective at dissolving 2-Fluoro-D-tyrosine hydrochloride. While likely soluble, the extent of solubility may be less than in water. For the parent compound, L-tyrosine, the mole fraction solubility in pure solvents ranks as: DMSO > water > methanol > ethanol.[7]

      • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide - DMSO): DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of compounds, including many that are sparingly soluble in water.[7] It is a common solvent for preparing concentrated stock solutions of various reagents for in vitro assays. Based on data for similar compounds, 2-Fluoro-D-tyrosine hydrochloride is expected to be soluble in DMSO.

      • Non-Polar Solvents (e.g., Chloroform, Hexane): Due to its high polarity and ionic nature, 2-Fluoro-D-tyrosine hydrochloride is expected to be insoluble or very poorly soluble in non-polar organic solvents.

      Table 2: Estimated Solubility of 2-Fluoro-D-tyrosine Hydrochloride at Room Temperature

      SolventPolarity IndexExpected SolubilityRationale
      Water10.2HighAs a hydrochloride salt, it is ionic and readily solvated by polar water molecules. The acidic pH of the solution further enhances solubility.
      DMSO7.2HighA strong polar aprotic solvent capable of dissolving a wide range of polar and ionic compounds.[7]
      Methanol5.1Moderate to HighA polar protic solvent that can participate in hydrogen bonding.
      Ethanol4.3ModerateA polar protic solvent, but less polar than methanol, which may result in slightly lower solubility.
      Chloroform4.1Very LowA non-polar solvent with limited ability to solvate ionic compounds.
      Hexane0.1InsolubleA non-polar hydrocarbon solvent that cannot effectively solvate polar, ionic molecules.

      Disclaimer: The solubility values in this table are estimations based on the physicochemical properties of the compound and comparative data from similar molecules. For precise quantitative applications, it is imperative to experimentally determine the solubility.

      Experimental Protocol for Determining Solubility

      To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of 2-Fluoro-D-tyrosine hydrochloride.

      Materials and Equipment
      • 2-Fluoro-D-tyrosine hydrochloride

      • Selected solvents (e.g., deionized water, DMSO, methanol, ethanol)

      • Analytical balance

      • Vortex mixer

      • Thermostatically controlled shaker or incubator

      • Microcentrifuge

      • Calibrated pH meter (for aqueous solutions)

      • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

      • Volumetric flasks, pipettes, and other standard laboratory glassware

      Experimental Workflow

      G cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_start Weigh excess 2-Fluoro-D-tyrosine HCl add_solvent Add a known volume of solvent prep_start->add_solvent vortex Vortex vigorously add_solvent->vortex shake Incubate with shaking at constant temperature (e.g., 24h) vortex->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge supernatant Carefully collect the supernatant centrifuge->supernatant dilute Dilute supernatant to a suitable concentration supernatant->dilute analyze Analyze by HPLC or UV-Vis Spectrophotometry dilute->analyze end end analyze->end Calculate solubility (mg/mL or M)

      Caption: Experimental workflow for determining equilibrium solubility.

      Step-by-Step Methodology
      • Preparation of Saturated Solutions:

        • To a series of vials, add an excess amount of 2-Fluoro-D-tyrosine hydrochloride (e.g., 10-20 mg). The amount should be sufficient to ensure that undissolved solid remains after equilibration.

        • Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to each vial.

        • Vortex the vials vigorously for 1-2 minutes to facilitate the initial dissolution.

      • Equilibration:

        • Place the vials in a thermostatically controlled shaker or incubator at a constant temperature (e.g., 25 °C).

        • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that equilibrium is reached.

      • Phase Separation:

        • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

        • Carefully aspirate the supernatant, ensuring that no solid particles are transferred.

      • Quantification:

        • Prepare a series of standard solutions of 2-Fluoro-D-tyrosine hydrochloride of known concentrations in the respective solvent.

        • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

        • Accurately dilute a known volume of the supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.

        • Measure the absorbance or peak area of the diluted supernatant.

        • Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

      Conclusion: Practical Implications for Researchers

      A thorough understanding of the solubility of 2-Fluoro-D-tyrosine hydrochloride is essential for its effective use in research and development. Its inherent polarity and hydrochloride salt form confer good solubility in water and polar organic solvents like DMSO, facilitating the preparation of stock solutions for a wide array of applications. For experiments requiring high concentrations or the use of less polar solvent systems, the provided experimental protocol offers a reliable method for determining the precise solubility limits. By leveraging this knowledge, researchers can ensure the accuracy, reproducibility, and success of their investigations involving this valuable fluorinated amino acid.

      References

      • Pomerantz, W. C., et al. (2019). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. Journal of Biomolecular NMR, 73(10-11), 629–640. [Link]

      • PubChem. 2-Fluorotyrosine. National Center for Biotechnology Information. [Link]

      • University of Ankara. QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. [Link]

      • Gillis, E. P., et al. (2015). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 20(11), 20550–20577. [Link]

      • Notni, J., et al. (2007). Synthesis of 2-[F-18]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation. Applied Radiation and Isotopes, 65(10), 1170-1176. [Link]

      • He, Q., et al. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. The Journal of Chemical Thermodynamics, 124, 123-132. [Link]

      • PubChem. 2,3-Difluoro-L-tyrosine. National Center for Biotechnology Information. [Link]

      • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

      • Hirano, A., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 688326. [Link]

      • Cheruku, P., et al. (2016). Physicochemical properties of tyrosine derived fluorescent amino acids. RSC Advances, 6(59), 53966-53970. [Link]

      • Scribd. Qualitative Amino Acid Tests. [Link]

      • Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(7), 1777–1784. [Link]

      • PubChem. L-Tyrosine. National Center for Biotechnology Information. [Link]

      • ResearchGate. D-tyrosine solubility? [Link]

      • PubChem. D-Tyrosine. National Center for Biotechnology Information. [Link]

      • Al-Hamidi, H., et al. (2017). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 7(54), 33939-33947. [Link]

      • Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 698-706. [Link]

      Sources

      Comparative Technical Profile: 2-Fluoro-D-Tyrosine vs. 3-Fluoro-D-Tyrosine

      [1]

      Executive Summary

      In the rational design of therapeutic peptides and peptidomimetics, the incorporation of fluorinated D-amino acids represents a dual-strategy approach: D-chirality confers resistance to proteolytic degradation, while fluorination modulates electronic properties, lipophilicity, and provides a sensitive handle for

      The choice between the 2-fluoro and 3-fluoro regioisomers is not trivial; it dictates the physicochemical behavior of the phenolic side chain.[1] 3-Fluoro-D-tyrosine is a "functional perturber," significantly lowering the pKa of the hydroxyl group and acting as a sensitive environmental probe. In contrast, 2-Fluoro-D-tyrosine acts as a "structural mimic," offering a bioisostere that retains native-like pKa while providing a distinct NMR signature with reduced solvent sensitivity.

      Physicochemical Distinctions: The Ortho vs. Meta Effect[2]

      The fundamental difference lies in the position of the fluorine atom relative to the phenolic hydroxyl group.[1][2] This positional isomerism drives divergent electronic effects.

      Data Summary Table
      Property2-Fluoro-D-Tyrosine 3-Fluoro-D-Tyrosine
      F-Position relative to OH MetaOrtho
      Phenolic pKa ~9.2 (Mildly Acidic)~7.2 (Significantly Acidic)
      
      
      F NMR Shift (aq)
      ~ -115 ppm~ -135 ppm
      Solvent Sensitivity (
      
      
      )
      Low (Structural Reporter)High (Environmental Probe)
      Electronic Effect Weak Inductive (
      
      
      )
      Strong Inductive (
      
      
      ) + H-bond Ortho Effect
      Primary Application Conservative Bioisostere / Allosteric ProbepKa Modulation / Ligand Binding Screen
      Mechanistic Analysis[2]
      • 3-Fluoro-D-Tyr (The Acidifier): The fluorine atom at the ortho position exerts a powerful electron-withdrawing inductive effect (

        
        ) directly on the hydroxyl group. Additionally, an intramolecular hydrogen bond (OH 
        
        
        F) can stabilize the phenoxide anion, drastically lowering the pKa to ~7.2. At physiological pH (7.4), a significant fraction of 3-F-D-Tyr residues will be deprotonated (phenolate form), altering electrostatic interactions within a binding pocket.
      • 2-Fluoro-D-Tyr (The Mimic): The fluorine at the meta position is electronically coupled but spatially distant enough to exert a weaker inductive pull. The pKa remains closer to the native tyrosine (~10.1), making it an ideal probe when the goal is to introduce a fluorine label without perturbing the protonation state of the residue.[1]

      Visualization: Electronic & Steric Impact

      The following diagram illustrates the structural relationship and the resulting electronic perturbation.

      Gcluster_0Native Tyrosinecluster_13-Fluoro-D-Tyr (Ortho)cluster_22-Fluoro-D-Tyr (Meta)TyrPhenol OHpKa ~ 10.1F3Fluorine (Ortho)F2Fluorine (Meta)OH3Phenol OHpKa ~ 7.2F3->OH3Strong -I EffectProton LossOH2Phenol OHpKa ~ 9.2F2->OH2Weak -I EffectProton Retained

      Figure 1: Comparative electronic effects of fluorine substitution. Note the direct inductive impact in the 3-Fluoro isomer leading to significant acidification.[1]

      Synthetic Workflow: Chemo-Enzymatic Resolution

      Direct asymmetric synthesis of fluorinated D-amino acids is challenging. The most robust and scalable protocol involves the Kinetic Resolution of a racemic precursor using acylase enzymes.[1] This ensures high enantiomeric purity (>99% ee), which is critical for preventing "poisoning" of biological assays with the L-isomer.

      Protocol: Kinetic Resolution of N-Acetyl-DL-Fluorotyrosine

      Objective: Isolate pure D-2-Fluorotyrosine or D-3-Fluorotyrosine from a racemic mixture.

      • Acetylation: React racemic fluorotyrosine with acetic anhydride in acetic acid/water to form N-Acetyl-DL-Fluorotyrosine .

        • Validation: Monitor via TLC or LC-MS (Shift in retention time due to N-capping).

      • Enzymatic Hydrolysis: Dissolve the N-acetyl-DL-substrate in phosphate buffer (pH 7.5). Add Acylase I (from Aspergillus melleus) .

        • Mechanism:[1][3][4][5] Acylase I is L-selective. It hydrolyzes the amide bond of the L-isomer only , releasing free L-Fluorotyrosine. The N-Acetyl-D-Fluorotyrosine remains untouched.

      • Separation: Acidify the mixture to pH 5. Extract the unreacted N-Acetyl-D-Fluorotyrosine into ethyl acetate (the free L-amino acid remains in the aqueous phase).

      • Deprotection: Reflux the N-Acetyl-D-derivative in 2M HCl for 2-4 hours to remove the acetyl group.

      • Purification: Neutralize and crystallize (or use ion-exchange chromatography) to yield pure D-Fluorotyrosine .

      SynthesisStartRacemic DL-FluorotyrosineStep1Acetylation(Ac2O / AcOH)Start->Step1Inter1N-Acetyl-DL-FluorotyrosineStep1->Inter1Step2Enzymatic Resolution(Acylase I, pH 7.5)Inter1->Step2SplitSeparationStep2->SplitL_PathFree L-Fluorotyrosine(Aqueous Phase)Split->L_PathHydrolyzedD_PathN-Acetyl-D-Fluorotyrosine(Organic Phase)Split->D_PathUnreactedFinalAcid Hydrolysis (HCl)-> Pure D-FluorotyrosineD_Path->Final

      Figure 2: Workflow for the isolation of enantiopure D-fluorotyrosine via enzymatic kinetic resolution.

      Applications in Drug Discovery & Structural Biology[7]

      A. Metabolic Stability (The "Super-Stabilizer")

      Peptides containing natural L-tyrosine are rapid targets for chymotrypsin-like proteases.

      • D-Isomer Effect: Inverts the stereochemistry, preventing the protease active site from engaging the peptide backbone.[1]

      • Fluorine Effect: The C-F bond (1.35 Å) is slightly larger than C-H (1.20 Å) but significantly more hydrophobic.[1] This creates a "steric shield" and increases lipophilicity, improving membrane permeability.

      • Recommendation: Use 2-F-D-Tyr when you need to enhance stability without altering receptor binding electrostatics. Use 3-F-D-Tyr if you suspect the phenol OH is involved in a hydrogen bond that needs to be strengthened (via acidity) or eliminated (via steric clash).

      B. F NMR Screening

      Fluorine NMR is a background-free technique for monitoring protein-ligand interactions.

      • 3-F-D-Tyr as a Spy: Due to its high solvent sensitivity, the

        
        F signal of 3-F-D-Tyr shifts dramatically (~1-2 ppm) upon binding or conformational change. It is excellent for fragment-based drug discovery (FBDD)  screening.
        
      • 2-F-D-Tyr as a Reference: Its signal is more robust against solvent changes. It is preferred for detecting allosteric changes deep within a protein core where a stable baseline is required.[1]

      Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

      Incorporating fluorinated D-tyrosines requires modified coupling conditions due to the electron-withdrawing nature of the fluorine, which can slightly deactivate the amino group during coupling.

      Reagents:

      • Fmoc-2-fluoro-D-tyrosine-OH or Fmoc-3-fluoro-D-tyrosine-OH.

      • Coupling Reagent: HATU (preferred over HBTU for sterically hindered/electronic deactivated AAs).[1]

      • Base: DIPEA (Diisopropylethylamine).[1]

      Step-by-Step:

      • Resin Swelling: Swell Rink Amide resin in DMF for 30 min.

      • Deprotection: Remove Fmoc using 20% Piperidine in DMF (

        
         min).[1] Wash 
        
        
        with DMF.[1]
      • Activation:

        • Mix 4.0 eq of Fmoc-AA (fluorinated).

        • Mix 3.9 eq of HATU.

        • Dissolve in minimal DMF.[1]

        • Add 8.0 eq of DIPEA.[1]

        • Critical: Pre-activate for only 30-60 seconds to minimize racemization (though less risk with D-AAs, it preserves purity).

      • Coupling: Add activated mixture to resin. Shake at room temperature for 60-90 minutes (extend time by 50% compared to standard Tyr).

      • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines or deactivated primary amines) to ensure completion. If positive, re-couple.

      References

      • 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. Journal of Biomolecular NMR, 2020.[6][7] Link

      • Fluorine chemical shifts of fluorine substituted aromatic amino acids in aqueous solution. Journal of Biomolecular NMR, 2016. Link

      • Enzymatic synthesis of fluorinated compounds (Tyrosine Phenol-Lyase applications). Applied Microbiology and Biotechnology, 2021. Link

      • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 2015. Link

      • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling. Organic Letters, 2008. Link

      2-Fluoro-D-tyrosine HCl molecular weight and formula

      Author: BenchChem Technical Support Team. Date: February 2026

      Technical Whitepaper: 2-Fluoro-D-tyrosine HCl Physicochemical Properties, Synthetic Routes, and Applications in Protein Engineering

      Executive Summary

      2-Fluoro-D-tyrosine hydrochloride (2-F-D-Tyr·HCl) is a non-canonical amino acid (ncAA) derivative characterized by the substitution of a hydrogen atom with fluorine at the ortho position (C2) of the phenolic ring, combined with the D-stereochemical configuration at the

      
      -carbon.
      

      This compound represents a critical tool in modern drug discovery and structural biology. The D-configuration confers resistance to endogenous proteases, while the fluorine substituent modulates the acidity (

      
      ) of the phenolic hydroxyl group, enhances lipophilicity, and serves as a sensitive probe for 
      
      
      
      F-NMR spectroscopy. This guide details the physicochemical profile, synthesis, and experimental protocols for integrating 2-F-D-Tyr into peptidomimetics and biological probes.

      Physicochemical Profile

      The introduction of fluorine—the most electronegative element—into the tyrosine scaffold significantly alters the electronic environment of the aromatic ring without imposing severe steric penalties (Van der Waals radius of F

      
       1.47 Å vs. H 
      
      
      
      1.20 Å).
      Table 1: Molecular Specifications
      PropertySpecification
      Chemical Name 2-Fluoro-D-tyrosine hydrochloride
      CAS Number Refer to specific isomer listings (e.g., DL- form 7656-31-7)
      Molecular Formula C
      
      
      H
      
      
      FNO
      
      
      · HCl
      Molecular Weight 235.64 g/mol (Free base: 199.18 g/mol )
      Chirality D-isomer (
      
      
      -configuration)
      Solubility Soluble in Water (>50 mg/mL), DMSO, Methanol
      Appearance White to off-white crystalline powder
      pKa (Phenol) ~8.5 (Lower than native Tyr ~10.0 due to inductive effect of F)

      Structural Visualization

      The following diagram illustrates the chemical structure, highlighting the critical modification sites that drive its functionality in medicinal chemistry.

      G Tyr D-Tyrosine Scaffold Fluoro 2-Fluoro Substitution (Ortho to -OH) Tyr->Fluoro Electronic Modulation (Lower pKa) D_Config D-Configuration (Proteolytic Stability) Tyr->D_Config Stereochemistry HCl HCl Salt Form (Solubility) Tyr->HCl Formulation NMR Structural Biology (Folding/Binding) Fluoro->NMR 19F-NMR Probe Stability Peptidomimetics (Drug Half-life) D_Config->Stability Enzyme Resistance

      Figure 1: Structural functionalization of 2-Fluoro-D-tyrosine HCl. The 2-F substitution alters electronics for NMR and binding, while the D-backbone ensures stability.

      Applications in Drug Discovery & Research

      Peptidomimetics & Metabolic Stability

      Incorporating 2-F-D-Tyr into peptide therapeutics creates a "dual-armor" defense against degradation:

      • Backbone Stability: Most endogenous proteases recognize L-amino acids. The D-isomer prevents peptide bond cleavage.

      • Metabolic Blockade: The fluorine atom at the ortho position protects the aromatic ring from oxidative metabolism (e.g., by cytochrome P450s) and prevents tyrosine nitration.

      F-NMR Spectroscopy

      2-F-D-Tyr is a superior probe for studying protein dynamics compared to 3-fluoro isomers in specific contexts.

      • Reduced pKa Perturbation: The 2-F substituent lowers the phenolic pKa less drastically than 3-F, preserving native hydrogen bonding networks.

      • Sensitivity: The

        
        F nucleus has 100% natural abundance and a high gyromagnetic ratio, allowing for the detection of subtle conformational changes (e.g., ligand binding, folding intermediates) without background noise.
        

      Experimental Protocols

      Protocol A: Solubilization & Handling
      • Storage: Store at -20°C, desiccated. Protect from light to prevent oxidation of the phenol.

      • Dissolution:

        • Weigh the HCl salt.

        • Dissolve in sterile water or PBS for biological assays.

        • For organic synthesis (SPPS), dissolve in DMF or NMP .

        • Note: The HCl salt is acidic. If used in sensitive enzymatic assays, neutralize the solution with NaOH or a buffer exchange to pH 7.4.

      Protocol B: Solid-Phase Peptide Synthesis (SPPS)

      Incorporating 2-F-D-Tyr into a peptide sequence requires standard Fmoc chemistry, but with attention to coupling efficiency.

      Reagents:

      • Fmoc-2-Fluoro-D-Tyr-OH (Protected precursor)

      • Coupling Agent: HATU or DIC/Oxyma

      • Base: DIPEA (N,N-Diisopropylethylamine)

      Workflow:

      SPPS Start Resin Preparation (Rink Amide/Wang) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x3) Deprotect->Wash1 Cleave Cleavage from Resin (TFA/TIPS/H2O) Deprotect->Cleave Final Cycle Activate Activation (Fmoc-2-F-D-Tyr-OH + HATU + DIPEA) Wash1->Activate Couple Coupling Reaction (1-2 hours, RT) Activate->Couple Check Kaiser Test (Blue = Incomplete, Colorless = Complete) Couple->Check Check->Deprotect Complete Check->Couple Incomplete (Re-couple)

      Figure 2: SPPS workflow for incorporating 2-Fluoro-D-tyrosine. Note the critical Kaiser test step to ensure coupling of the sterically/electronically modified residue.

      Synthesis Routes

      Route 1: Chemical Resolution (Scalable)
      • Precursor: Start with 2-Fluoro-DL-tyrosine (commercially available).

      • Acetylation: Protect the amine to form N-Acetyl-2-Fluoro-DL-tyrosine.

      • Enzymatic Resolution: Use Acylase I (from Aspergillus or Porcine Kidney). The enzyme selectively hydrolyzes the L-isomer, leaving N-Acetyl-2-Fluoro-D-tyrosine intact.

      • Hydrolysis: Acid hydrolysis of the remaining N-acetylated D-isomer yields pure 2-Fluoro-D-tyrosine.

      Route 2: Electrophilic Fluorination

      Direct fluorination of D-tyrosine using reagents like Selectfluor or [18F]F2 (for radiolabeling) often yields a mixture of 2-F and 3-F isomers, requiring high-performance liquid chromatography (HPLC) purification.

      References

      • Physicochemical Data: Santa Cruz Biotechnology. "2-Fluoro-DL-tyrosine Product Data." Link

      • NMR Applications: Pomerantz, W. C., et al. (2019). "2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR." Journal of Biomolecular NMR. Link

      • Peptidomimetics: Hruby, V. J., et al. (2018).[1] "Fluorinated Peptidomimetics Improve Distribution and Metabolism."[1] ACS Chemical Neuroscience.[1] Link[1]

      • Synthesis: Seyferth, D., et al. "The Synthesis of 2-Fluoro-DL-tyrosine." Journal of the American Chemical Society.[2] Link

      • SPPS Protocols: ChemPep. "Fmoc Solid Phase Peptide Synthesis: General Protocols." Link

      Sources

      Methodological & Application

      Using 2-Fluoro-D-tyrosine to increase peptide metabolic stability

      Author: BenchChem Technical Support Team. Date: February 2026

      Application Note & Protocols

      Topic: Enhancing Peptide Metabolic Stability with 2-Fluoro-D-tyrosine

      Audience: Researchers, scientists, and drug development professionals.

      Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

      Peptide-based therapeutics offer remarkable specificity and potency, positioning them at the forefront of modern drug discovery. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1][2] This susceptibility to enzymatic cleavage results in short circulating half-lives, necessitating frequent administration and limiting their therapeutic efficacy. To unlock the full potential of peptide drugs, strategies to enhance their metabolic stability are paramount.

      This application note provides a comprehensive guide to leveraging 2-Fluoro-D-tyrosine as a powerful tool to increase the metabolic stability of therapeutic peptides. We will delve into the mechanistic underpinnings of this approach, provide detailed protocols for its implementation and validation, and present a framework for data analysis and interpretation.

      The Dual-Action Advantage of 2-Fluoro-D-tyrosine

      The incorporation of 2-Fluoro-D-tyrosine into a peptide sequence is a strategic modification that confers enhanced stability through two distinct yet synergistic mechanisms:

      • Stereochemical Hindrance via D-Configuration: Proteases are chiral enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids.[3] By substituting a native L-amino acid with its D-enantiomer, such as 2-Fluoro-D-tyrosine, the stereochemistry at the alpha-carbon is inverted. This seemingly subtle change profoundly disrupts the enzyme's ability to bind and catalyze the hydrolysis of the adjacent peptide bonds, thereby rendering the peptide more resistant to proteolytic degradation.[4][5][6]

      • Electronic Effects of Fluorination: The introduction of a fluorine atom onto the tyrosine side chain further enhances metabolic stability. Fluorine is the most electronegative element, and its presence can alter the electronic properties of the amino acid side chain.[7][8] This can disfavor the enzymatic transition state required for cleavage, adding another layer of protection against degradation. Furthermore, the carbon-fluorine bond is exceptionally strong and resistant to metabolic modification.[7]

      By combining these two powerful stabilizing strategies into a single building block, 2-Fluoro-D-tyrosine offers a robust solution for extending the in vivo lifetime of peptide therapeutics.

      Experimental Workflow for Implementation and Validation

      The successful application of 2-Fluoro-D-tyrosine requires a systematic approach encompassing peptide synthesis, stability assessment, and data analysis. The following workflow provides a roadmap for researchers.

      Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_stability Stability Assays cluster_analysis Data Analysis synthesis Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-2-F-Tyr-OH purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (MS) Analysis purification->characterization plasma_stability In Vitro Plasma Stability Assay characterization->plasma_stability enzymatic_stability Enzymatic Degradation Assay characterization->enzymatic_stability hplc_analysis HPLC/UPLC Quantification plasma_stability->hplc_analysis enzymatic_stability->hplc_analysis half_life Half-life (t1/2) Calculation hplc_analysis->half_life

      Figure 1: A comprehensive workflow for the synthesis, purification, and stability testing of peptides containing 2-Fluoro-D-tyrosine.

      Part 1: Peptide Synthesis with 2-Fluoro-D-tyrosine

      The incorporation of 2-Fluoro-D-tyrosine into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[9][10][11]

      Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

      This protocol outlines the manual synthesis of a model peptide. Automated synthesizers can also be programmed with these parameters.

      Materials:

      • Rink Amide MBHA resin[12][13]

      • Fmoc-protected amino acids (including Fmoc-D-2-F-Tyr-OH)

      • N,N-Dimethylformamide (DMF), peptide synthesis grade

      • Dichloromethane (DCM)

      • Piperidine

      • Diisopropylethylamine (DIEA)

      • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

      • HOBt (Hydroxybenzotriazole)

      • Trifluoroacetic acid (TFA)

      • Triisopropylsilane (TIS)

      • Dithiothreitol (DTT) (if cysteine is present)

      • Water, HPLC grade

      • Diethyl ether, cold

      Procedure:

      • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

      • Fmoc Deprotection:

        • Drain the DMF.

        • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

        • Drain and repeat the 20% piperidine treatment for 15 minutes.

        • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

      • Amino Acid Coupling:

        • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

        • Add DIEA (6 eq.) to the amino acid solution and vortex.

        • Immediately add the activated amino acid solution to the deprotected resin.

        • Agitate for 1-2 hours at room temperature. For coupling of 2-Fluoro-D-tyrosine, a standard coupling time is generally sufficient, but a longer coupling time (up to 4 hours) or double coupling may be employed if necessary.[10]

      • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

      • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

      • Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

      • Cleavage and Side-Chain Deprotection:

        • Wash the resin with DCM and dry under a stream of nitrogen.

        • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

        • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

        • Filter the resin and collect the filtrate containing the crude peptide.

      • Peptide Precipitation:

        • Precipitate the peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.

        • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

        • Dry the peptide pellet under vacuum.

      • Purification and Characterization:

        • Purify the crude peptide by reverse-phase HPLC (RP-HPLC).[14][15]

        • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[14][15]

      Part 2: Assessing Metabolic Stability

      Once the peptide containing 2-Fluoro-D-tyrosine and its native counterpart are synthesized and purified, their metabolic stability can be compared using in vitro assays.

      Protocol 2: In Vitro Plasma Stability Assay

      This assay measures the degradation of a peptide in the presence of plasma proteases.[16][17][18]

      Materials:

      • Human plasma (or plasma from another species of interest), anticoagulated (e.g., with EDTA or heparin)

      • Phosphate-buffered saline (PBS), pH 7.4

      • Peptide stock solutions (1 mg/mL in water or a suitable buffer)

      • Acetonitrile (ACN) with 0.1% TFA (for protein precipitation)

      • Incubator or water bath at 37°C

      • HPLC or UPLC system with a C18 column

      Procedure:

      • Preparation:

        • Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.

        • Pre-warm the plasma and PBS to 37°C.

      • Incubation:

        • In a microcentrifuge tube, mix 475 µL of plasma with the peptide stock solution to achieve a final peptide concentration of 50 µM.

        • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the incubation mixture.

        • The t=0 sample should be taken immediately after adding the peptide.

      • Quenching and Protein Precipitation:

        • Immediately add the 50 µL aliquot to a tube containing 100 µL of ice-cold ACN with 0.1% TFA to stop the enzymatic reaction and precipitate plasma proteins.

        • Vortex thoroughly and incubate on ice for 10 minutes.

      • Sample Processing:

        • Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.

        • Carefully transfer the supernatant to an HPLC vial for analysis.

      • Analysis:

        • Analyze the samples by RP-HPLC, monitoring the disappearance of the parent peptide peak over time.[14]

        • Quantify the peak area of the parent peptide at each time point.

      Data Analysis and Interpretation

      The percentage of the remaining peptide at each time point is calculated relative to the t=0 sample. This data can then be plotted to determine the half-life (t1/2) of the peptide in plasma.

      Time (min)% Remaining (Native Peptide)% Remaining (2-F-D-Tyr Peptide)
      0100100
      157598
      305295
      602891
      120882
      240<165

      Table 1: Representative data from an in vitro plasma stability assay comparing a native peptide with its 2-Fluoro-D-tyrosine modified analog.

      Stability_Comparison cluster_native Native Peptide cluster_modified Modified Peptide Native_Peptide L-Tyrosine Protease_Native Protease Recognition & Cleavage Native_Peptide->Protease_Native High Affinity Degradation_Native Rapid Degradation Protease_Native->Degradation_Native Modified_Peptide 2-Fluoro-D-Tyrosine Protease_Modified Steric & Electronic Hindrance Modified_Peptide->Protease_Modified Low Affinity Stability_Modified Enhanced Stability Protease_Modified->Stability_Modified

      Figure 2: Mechanism of enhanced stability. The D-configuration and fluorination of 2-Fluoro-D-tyrosine hinder protease recognition, leading to increased metabolic stability.

      Protocol 3: Enzymatic Degradation Assay

      To investigate the stability against a specific protease, a direct enzymatic degradation assay can be performed. Chymotrypsin is a relevant choice as it preferentially cleaves at the C-terminus of aromatic amino acids like tyrosine.

      Materials:

      • Chymotrypsin solution (e.g., 1 mg/mL in 50 mM Tris-HCl, pH 8.0)

      • Peptide stock solutions (1 mg/mL)

      • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

      • Quenching solution (e.g., 10% TFA)

      • Incubator at 37°C

      • HPLC or UPLC system

      Procedure:

      • Reaction Setup:

        • In a microcentrifuge tube, combine the peptide stock solution and reaction buffer to a final peptide concentration of 100 µM.

        • Pre-incubate the mixture at 37°C for 5 minutes.

      • Initiation of Reaction:

        • Initiate the reaction by adding chymotrypsin to a final concentration of 1 µg/mL.

      • Time-Course Sampling:

        • At various time points (e.g., 0, 10, 30, 60, 180 minutes), withdraw an aliquot of the reaction mixture.

      • Quenching:

        • Immediately add the aliquot to a tube containing the quenching solution to stop the reaction.

      • Analysis:

        • Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.

      Time (min)% Remaining (Native Peptide)% Remaining (2-F-D-Tyr Peptide)
      0100100
      104599
      301296
      60<192
      180<185

      Table 2: Representative data from an enzymatic degradation assay with chymotrypsin, demonstrating the protective effect of 2-Fluoro-D-tyrosine.

      Conclusion

      The strategic incorporation of 2-Fluoro-D-tyrosine represents a highly effective and readily implementable method for enhancing the metabolic stability of peptide therapeutics. By leveraging both stereochemical and electronic principles, this modification can significantly extend the half-life of peptides in biological matrices. The protocols and data presented in this application note provide a robust framework for researchers to apply this powerful tool in their drug development programs, ultimately paving the way for more effective and convenient peptide-based medicines.

      References

      • Tinker, A., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. Available at: [Link]

      • Ismail, M. F., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Available at: [Link]

      • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Amino Acids in Modern Drug Design. Available at: [Link]

      • Permana, D., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules. Available at: [Link]

      • Ismail, M. F., et al. (2020). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. Available at: [Link]

      • Nieke, S., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

      • Pan, Y., et al. (2024). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. Available at: [Link]

      • Wang, H., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Protein & Peptide Letters. Available at: [Link]

      • Wang, H., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. University of Minnesota Digital Conservancy. Available at: [Link]

      • Roy, A., et al. (2023). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Materials Today Bio. Available at: [Link]

      • Nieke, S., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

      • Cyprotex. (n.d.). Plasma Stability. Available at: [Link]

      • Shen, J. X., et al. (2018). Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis. Methods in Molecular Biology. Available at: [Link]

      • Biontech, P. (2018). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

      • Dong, J., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Organic Letters. Available at: [Link]

      • Wang, Y., et al. (2024). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences. Available at: [Link]

      • Schmidt, N. W., et al. (2013). Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37. Antimicrobial Agents and Chemotherapy. Available at: [Link]

      • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

      • Am Ende, C. W., et al. (2016). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. Available at: [Link]

      • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Available at: [Link]

      • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

      • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]

      • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available at: [Link]

      • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

      • AMSbiopharma. (2024). Stability-indicating methods for peptide drug analysis. Available at: [Link]

      • Le, G. T., et al. (1995). Enzymatic synthesis of peptides containing unnatural amino acids. Biotechnology and Bioengineering. Available at: [Link]

      • ResearchGate. (n.d.). Enzymatic degradation of peptides using (a) trypsin and (b) pronase. Available at: [Link]

      • Frontiers. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Available at: [Link]

      • Jackson, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry. Available at: [Link]

      • ResearchGate. (n.d.). Currently available techniques to assess peptide stability. Available at: [Link]

      • Nature Communications. (2019). Unprotected peptide macrocyclization and stapling via a fluorine-thiol displacement reaction. Available at: [Link]

      • Bentham Science. (n.d.). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Available at: [Link]

      • International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes. (1991). Synthesis of 2-[F-18]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation. Available at: [Link]

      • Stanford Medicine. (n.d.). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Available at: [Link]

      • BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Available at: [Link]

      • MDPI. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Available at: [Link]

      • Journal of Photochemistry and Photobiology B: Biology. (2016). Degradation of tyrosine and tryptophan residues of peptides by type I photosensitized oxidation. Available at: [Link]

      Sources

      Synthesis of protease-resistant peptides using fluorinated D-amino acids

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction: The Stability Gap in Peptide Therapeutics

      Peptides possess high potency and selectivity but suffer from a critical "stability gap"—rapid degradation by endogenous proteases (e.g., trypsin, chymotrypsin) and poor membrane permeability. This application note details a synergistic engineering strategy: the incorporation of Fluorinated D-Amino Acids (F-D-aa) .

      This approach leverages two orthogonal mechanisms:

      • Stereochemical Inversion (Chirality): D-amino acids render the peptide backbone unrecognizable to naturally occurring L-specific proteases (the "Stereochemical Blind Spot").

      • Electronic & Conformational Modulation (Fluorine): The high electronegativity of fluorine lowers the basicity of adjacent amines (reducing metabolic susceptibility) and induces specific conformational constraints (e.g., the gauche effect), locking the peptide into bioactive geometries while increasing lipophilicity for better bioavailability.

      Chemical Rationale & Mechanism

      To successfully synthesize these peptides, one must understand the underlying physical chemistry.

      • Proteolytic Resistance: Proteases rely on a "lock-and-key" induced fit. The side chains of L-amino acids fit into the enzyme's chiral specificity pockets (

        
        , etc.). Inverting the center to D-configuration creates a steric clash, preventing hydrolysis.
        
      • The Fluorine Effect:

        • Bond Strength: The C-F bond (approx. 116 kcal/mol) is metabolically inert.

        • Electronic Shielding: Fluorine withdraws electron density from the peptide bond, reducing the nucleophilicity of the carbonyl oxygen and making the amide bond less susceptible to hydrolytic attack.

      Visualizing the Resistance Mechanism

      ProteaseResistance cluster_0 Mechanism of Action Protease Protease Active Site (L-Specific) L_Peptide Native L-Peptide (Natural Substrate) Protease->L_Peptide Recognizes D_Peptide Fluorinated D-Peptide (Engineered) Protease->D_Peptide Rejects Hydrolysis Hydrolysis (Degradation) L_Peptide->Hydrolysis Rapid Cleavage Stable Steric Clash & Electronic Repulsion D_Peptide->Stable No Binding

      Figure 1: Mechanism of proteolytic resistance. The D-configuration prevents active site binding, while Fluorine modifies electronic properties to resist metabolic attack.

      Protocol 1: Optimized Solid Phase Peptide Synthesis (SPPS)

      Challenge: Fluorinated amino acids (FAAs) often exhibit reduced nucleophilicity (due to electron withdrawal) or increased steric bulk (e.g., trifluoromethyl groups), leading to difficult couplings.

      Reagents:

      • Resin: Rink Amide ProTide (0.5 mmol/g) for C-terminal amides; 2-Chlorotrityl Chloride for acids.

      • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over DIC/HOBt for FAAs.

      • Solvent: DMF (peptide grade, amine-free).

      Step-by-Step Methodology:

      • Resin Swelling: Swell resin in DMF for 30 min.

      • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

      • Activation (The Critical Step):

        • Standard AA: Dissolve 4.0 eq AA + 3.9 eq HBTU + 8 eq DIPEA.

        • Fluorinated D-AA: Dissolve 3.0 eq F-D-AA + 2.9 eq HATU + 6 eq DIPEA in minimal DMF.

        • Note: Use slightly fewer equivalents of the expensive F-D-AA but a stronger coupling agent (HATU) to ensure completion.

      • Coupling:

        • Add activated solution to resin.[1]

        • Standard AA: Shake for 45 min at RT.

        • Fluorinated D-AA: Shake for 2–4 hours at RT. Double couple if the residue is bulky (e.g.,

          
          -D-Phe).
          
      • Monitoring: Perform a Kaiser Test (Ninhydrin). If blue (positive), repeat coupling.

      • Cleavage: Incubate resin in TFA/TIS/H2O (95:2.5:2.[1]5) for 3 hours. Precipitate in cold diethyl ether.

      Workflow Visualization

      SPPS_Workflow Start Resin-Bound Peptide (Fmoc) Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Decision Next Residue Type? Wash1->Decision Finish Cleavage & Purification Wash1->Finish Sequence Complete Std_Couple Standard Coupling (HBTU/DIPEA, 45 min) Decision->Std_Couple Standard L-AA Fluoro_Couple Fluorinated Coupling (HATU/DIPEA, 2-4 hrs) Decision->Fluoro_Couple Fluorinated D-AA Check Kaiser Test Std_Couple->Check Fluoro_Couple->Check Check->Wash1 Pass (Colorless) Recouple Double Couple Check->Recouple Fail (Blue) Recouple->Fluoro_Couple

      Figure 2: Modified SPPS cycle distinguishing standard vs. fluorinated residue coupling parameters.

      Protocol 2: Proteolytic Stability Assay (Serum & Enzyme)

      Objective: Quantify the half-life (

      
      ) of the synthesized peptides in a biologically relevant matrix.
      

      Materials:

      • Matrix: Pooled Human Serum (Sigma-Aldrich) or Trypsin/Chymotrypsin solution.

      • Internal Standard: Caffeine or Tryptophan (non-peptide standard).

      • Quenching Solution: 1% Formic Acid in Ethanol (Cold).

      Procedure:

      • Preparation: Dissolve peptide to 1 mM in water/DMSO (95:5).

      • Incubation: Mix 20 µL peptide stock with 180 µL Human Serum (Final conc: 100 µM). Incubate at 37°C with gentle shaking.

      • Sampling: At

        
         min (24h), remove 20 µL aliquots.
        
      • Quenching (Critical): Immediately add aliquot to 80 µL of Cold 1% Formic Acid in Ethanol .

        • Why? Ethanol precipitates serum proteins better than ACN for hydrophobic F-peptides; Formic acid stops enzymatic activity instantly.

      • Processing: Vortex for 30s, centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

      • Analysis: Inject 10 µL onto RP-HPLC (C18 column).

        • Gradient: 5-95% ACN with 0.1% TFA over 20 min.

        • Detection: UV at 214 nm (amide bond) and 254 nm (aromatics).

      Data Analysis & Interpretation

      Calculate the percentage of remaining peptide relative to the internal standard at

      
      . Plot 
      
      
      
      vs. Time to determine the rate constant
      
      
      .
      
      
      

      Comparative Performance Table (Typical Results):

      Peptide VariantSequence Description
      
      
      (Trypsin)
      
      
      (Human Serum)
      Stability Factor
      Native L-Phe-L-Ala-L-Lys< 30 min~ 45 min1x (Baseline)
      D-Isomer D-Phe-D-Ala-D-Lys> 24 hours> 24 hours> 30x
      F-D-Hybrid 4-F-D-Phe -D-Ala-D-Lys> 48 hours > 72 hours > 90x

      Interpretation:

      • The Native peptide is rapidly degraded.

      • The D-Isomer provides the bulk of the resistance by evading chiral recognition.

      • The F-D-Hybrid adds "metabolic armor." The fluorine atom prevents oxidative metabolism (e.g., by CYP450 enzymes) that might attack the side chain even if the backbone is stable, and increases lipophilicity, preventing renal clearance.

      Troubleshooting & Expert Tips

      • Racemization Risk: Even with D-amino acids, using strong bases during coupling can cause epimerization. Solution: Use Collidine or NMM instead of DIPEA if racemization is detected by chiral HPLC.

      • Solubility: Fluorinated peptides are highly hydrophobic.[] Solution: If the peptide precipitates during the assay, add 10-20% DMSO to the serum buffer (validate that DMSO doesn't inhibit the protease first).

      • NMR Verification: Use

        
        F-NMR to verify the integrity of the fluorinated residue post-cleavage. A single sharp peak indicates purity; multiple peaks suggest racemization or side-reactions.
        

      References

      • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

      • University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Available at: [Link]

      • Chen, W., et al. (2020).[3] Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Stability in Human Serum By LC–MS. Bioanalysis. Available at: [Link]

      Sources

      Application Note: 2-Fluoro-D-tyrosine as a Mechanistic Probe in Enzymatic Assays

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: 2-Fluoro-D-tyrosine as a mechanistic probe in enzymatic assays Content Type: Application Note & Protocol Guide

      Abstract

      2-Fluoro-D-tyrosine (2-F-D-Tyr) is a non-canonical amino acid analog that serves as a high-fidelity mechanistic probe for enzymes acting on D-stereoisomers, particularly D-amino acid oxidases (DAAO) and racemases. By substituting a hydrogen atom with fluorine at the ortho position of the phenolic ring, 2-F-D-Tyr introduces a specific electronic perturbation—lowering the phenolic pKa by approximately 1.0 unit (from ~10.1 to ~9.2) and altering the ring's quadrupole moment—without imposing significant steric hindrance. This guide details the application of 2-F-D-Tyr to dissect proton-transfer mechanisms, probe active-site electrostatics via 19F NMR, and map substrate specificity in drug development workflows.

      Physicochemical Basis of the Probe

      To effectively use 2-F-D-Tyr, researchers must understand how the fluorine modification alters the substrate's behavior compared to native D-Tyrosine.

      PropertyD-Tyrosine (Native)2-Fluoro-D-tyrosine (Probe)Mechanistic Impact
      Phenolic pKa ~10.1~9.2Facilitates ionization at lower pH; probes general base catalysis.
      Van der Waals Radius H = 1.20 ÅF = 1.47 ÅMinimal steric clash; "isosteric" replacement.
      Electronic Effect Electron-rich ringElectron-withdrawingWeakens cation-
      
      
      interactions; destabilizes radical intermediates.
      NMR Active Nucleus 1H (High background)19F (Zero background)Sensitive reporter of local electrostatic environment and solvation.

      Application I: Kinetic Profiling with D-Amino Acid Oxidase (DAAO)

      Objective: Determine if the phenolic hydroxyl group participates in rate-limiting proton transfer or hydrogen bonding during catalysis.

      Mechanism

      D-Amino Acid Oxidase (DAAO) catalyzes the oxidative deamination of D-amino acids to

      
      -keto acids.[1] The mechanism involves a hydride transfer from the substrate 
      
      
      
      -carbon to the FAD cofactor. The electronic state of the substrate's side chain can influence binding affinity (
      
      
      ) and the chemical step (
      
      
      ).
      Experimental Protocol

      Method: HRP-Coupled Spectrophotometric Assay This continuous assay couples the production of H2O2 (by DAAO) to the oxidation of o-dianisidine by Horseradish Peroxidase (HRP), yielding a chromophore absorbing at 440 nm.

      Reagents
      • Buffer: 50 mM Sodium Pyrophosphate, pH 8.5 (air-saturated).

      • Enzyme: Recombinant DAAO (final conc. 1–5

        
        g/mL).
        
      • Coupling System: HRP (Type II, 5 U/mL) + o-dianisidine (0.4 mM).

      • Substrates:

        • D-Tyrosine (Control): 0.1 mM – 10 mM.

        • 2-Fluoro-D-tyrosine (Probe): 0.1 mM – 10 mM.

      Workflow
      • Preparation: Dissolve 2-F-D-Tyr in Buffer. Note: If solubility is an issue, dissolve in minimal 0.1 M HCl and dilute rapidly into buffer.

      • Blanking: Set up a reference cuvette containing all components except DAAO.

      • Initiation: Add DAAO to the sample cuvette. Mix by inversion.

      • Measurement: Monitor Absorbance (

        
         nm) for 5 minutes at 25°C.
        
      • Data Analysis: Calculate initial velocity (

        
        ) using the extinction coefficient of oxidized o-dianisidine (
        
        
        
        M
        
        
        cm
        
        
        ).
      Interpretation
      • Case A:

        
         (2-F) 
        
        
        
        
        
        (Native):
        The phenolic proton is likely not involved in the rate-determining step.
      • Case B:

        
         (2-F) 
        
        
        
        
        
        (Native):
        Fluorine's electron withdrawal destabilizes a cationic transition state or weakens a critical cation-
        
        
        interaction with the enzyme active site (e.g., with an Arginine residue).
      • Case C:

        
         decreases (tighter binding):  The lower pKa allows the probe to form a stronger hydrogen bond or salt bridge (as a phenolate) with the enzyme active site.
        

      Application II: 19F NMR Ligand-Binding Assay

      Objective: Map the active site environment and detect conformational changes upon ligand binding. 2-F-D-Tyr acts as a sensitive "spy" molecule.

      Rationale

      The 19F chemical shift is exquisitely sensitive to the local dielectric constant and hydrogen bonding. When 2-F-D-Tyr binds to an enzyme, the fluorine environment changes from bulk solvent (hydrated) to the protein interior (desolvated/interacting), causing a chemical shift perturbation (CSP).

      Protocol

      Method: 1D Proton-Decoupled 19F NMR

      Sample Preparation[2]
      • Ligand Sample: 500

        
        M 2-F-D-Tyr in 50 mM Phosphate Buffer (pH 7.4), 10% D2O.
        
      • Protein Sample: 20–50

        
        M Enzyme (e.g., DAAO, Racemase). Note: Keep Ligand:Protein ratio > 10:1 for fast-exchange regime observation, or 1:1 for slow-exchange.
        
      • Internal Standard: 50

        
        M Trifluoroacetic acid (TFA) or Trichlorofluoromethane (in a capillary insert) for referencing.
        
      Acquisition Parameters
      • Instrument: 400 MHz (or higher) NMR spectrometer equipped with a 19F probe.

      • Pulse Sequence: Standard one-pulse with proton decoupling (inverse gated decoupling to minimize NOE if quantification is needed).

      • Scans: 128–512 scans (depending on concentration).

      • Temperature: 298 K.

      Workflow Visualization

      NMR_Workflow Prep Sample Prep (500µM Probe + Enzyme) Acquire Acquire 19F Spectrum (1H Decoupled) Prep->Acquire Insert Tube Process Process Data (Line Broadening 1-5 Hz) Acquire->Process FFT Analyze Analyze Shift (δ) & Linewidth (Δν) Process->Analyze Compare Free vs Bound

      Figure 1: Workflow for 19F NMR mechanistic probing using 2-F-D-Tyr.

      Data Analysis
      • Chemical Shift (

        
        ):  A downfield shift (higher ppm) typically indicates desolvation or van der Waals contact. An upfield shift may indicate proximity to aromatic rings (ring current effect).
        
      • Line Broadening (

        
        ):  Upon binding, the transverse relaxation time (
        
        
        
        ) decreases due to the slower tumbling of the protein-ligand complex, resulting in broader peaks.
        • Calculation: Fraction Bound (

          
          ) can be estimated in fast exchange:
          
          
          
          

      Mechanistic Logic & Pathway Diagram

      Understanding the DAAO catalytic cycle is crucial for interpreting 2-F-D-Tyr data.

      DAAO_Mechanism cluster_probe Probe Effect (2-F-D-Tyr) E_FAD E-FAD (Oxidized) ES E-FAD • D-Amino Acid (Michaelis Complex) E_FAD->ES + Substrate (D-Tyr / 2-F-D-Tyr) TS Transition State (Hydride Transfer) ES->TS Rate Limiting Step? EP E-FADH2 • Imino Acid TS->EP Reduction of Flavin EP->E_FAD + O2, Release Products Product α-Keto Acid + NH3 + H2O2 Effect Fluorine withdraws e- from aromatic ring. Alters pKa of Phenol. Effect->ES

      Figure 2: Catalytic cycle of D-Amino Acid Oxidase. 2-F-D-Tyr probes the electronic requirements of the ES -> TS transition.

      Troubleshooting & Optimization

      IssuePossible CauseSolution
      Poor Solubility 2-F-D-Tyr is zwitterionic and hydrophobic.Dissolve in 0.1 M HCl or NaOH (depending on final pH req), then dilute into buffer. Avoid DMSO if possible for kinetics (inhibits some oxidases).
      No 19F Signal Relaxation time (
      
      
      ) is too long; Substrate binding is too tight (broadening).
      Increase relaxation delay (
      
      
      ). If peak disappears, you are in the intermediate exchange regime; change temperature.
      High Background (Kinetics) HRP instability or photo-oxidation of dye.Keep HRP/dye stocks in dark. Run a "No Enzyme" control to subtract baseline drift.
      Signal Overlap Buffer components containing fluorine.[3]Avoid fluorinated buffers. Use Phosphate or Tris.

      References

      • Ycas, P. D., et al. (2020). "2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR."[4] Journal of Biomolecular NMR, 74(1), 61-69.[4] Link

      • Mattevi, A., et al. (1996).[5][6] "Crystal structure of D-amino acid oxidase: a case of active site mirror-image convergent evolution with flavocytochrome b2." Proceedings of the National Academy of Sciences, 93(15), 7496–7501. Link

      • Pollegioni, L., et al. (2007). "D-Amino acid oxidase: structure, function, and biotechnological applications." Cellular and Molecular Life Sciences, 64, 1373-1394. Link

      • Seyedsayamdost, M. R., et al. (2006). "pKa Perturbation of a Tyrosine Proton Transfer Relay." Journal of the American Chemical Society, 128(5), 1569-1579. Link

      • Gold Biotechnology. "3-Fluoro-DL-tyrosine Product Specifications and Handling." (Note: General handling for fluorotyrosine isomers).[7] Link

      Sources

      Application Note: Boc-Chemistry Compatibility of 2-Fluoro-D-tyrosine Hydrochloride

      Author: BenchChem Technical Support Team. Date: February 2026

      This Application Note is designed for researchers and drug development professionals integrating 2-Fluoro-D-tyrosine hydrochloride into Boc-chemistry peptide synthesis workflows. It addresses the specific challenges posed by the fluorine substitution (altered pKa, racemization risk) and the hydrochloride salt form.

      Executive Summary

      2-Fluoro-D-tyrosine (2-F-D-Tyr) is a valuable non-canonical amino acid used to probe electrostatic interactions, enhance metabolic stability, and constrain peptide conformation. The fluorine atom at the ortho position of the aromatic ring (position 2 relative to the alanine side chain) exerts an electron-withdrawing effect, lowering the pKa of the phenolic hydroxyl group and increasing the acidity of the

      
      -proton.
      

      Integrating the hydrochloride salt of this amino acid into Boc (tert-butyloxycarbonyl) chemistry requires specific protocols to:

      • Neutralize the hydrochloride salt efficiently without inducing racemization.

      • Selectively protect the

        
        -amine with Boc while managing the phenolic hydroxyl.
        
      • Prevent racemization during coupling, which is exacerbated by the electron-deficient aromatic ring.

      • Ensure stability during hydrogen fluoride (HF) cleavage.

      Chemical Properties & Compatibility Analysis

      PropertyValue / CharacteristicImpact on Boc Chemistry
      Molecular Formula
      
      
      Requires neutralization before or during protection.
      Configuration D-EnantiomerHigh risk of racemization (conversion to L) if activated with strong bases.
      Phenolic pKa ~9.3 (vs 10.0 for Tyr)Increased acidity makes the phenol more prone to acylation if unprotected.
      C-F Bond Stability HighStable to TFA (Boc removal) and HF (Final cleavage).
      Solubility Moderate (Water/Organic)HCl salt is water-soluble; Boc-protected form is DCM/DMF soluble.
      Critical Mechanism: Fluorine-Induced Racemization Risk

      The fluorine atom withdraws electron density from the aromatic ring, which in turn inductively withdraws density from the

      
      -carbon and eventually the 
      
      
      
      -carbon. This stabilizes the carbanion/enolate intermediate formed upon proton abstraction, significantly increasing the rate of racemization during activation.

      Mitigation Strategy: Use neutral or acidic coupling conditions (e.g., DIC/Oxyma) and avoid pre-activation with tertiary amines (like DIEA) whenever possible.

      Protocol 1: Conversion of HCl Salt to Boc-2-Fluoro-D-Tyr-OH

      If you are starting with the hydrochloride salt, you must generate the N-Boc protected building block. This protocol ensures selective N-protection while minimizing O-Boc formation (carbonate) which is unstable in Boc chemistry.

      Reagents:

      • 2-Fluoro-D-tyrosine hydrochloride (1 eq)

      • Di-tert-butyl dicarbonate (

        
        ) (1.1 eq)
        
      • Sodium Hydroxide (NaOH) (2M solution) or Triethylamine (TEA)

      • Solvent: Dioxane/Water (1:1 v/v)[1]

      Step-by-Step Protocol:

      • Dissolution & Neutralization:

        • Dissolve 10 mmol of 2-Fluoro-D-tyrosine.HCl in 20 mL of water.

        • Add 20 mL of Dioxane.

        • Critical Step: Adjust pH to 9.0–9.5 using 2M NaOH (approx. 2 eq needed: 1 for HCl, 1 for Zwitterion). Do not exceed pH 10.0 to prevent reaction of the phenolic hydroxyl.

      • Bocylation:

        • Add 11 mmol (1.1 eq) of

          
           dropwise.
          
        • Stir at room temperature. Monitor pH continuously and maintain at pH 9.0–9.5 by adding small aliquots of NaOH or TEA.

        • Reaction Time: 4–12 hours.[2] Monitor by TLC (System: CHCl3/MeOH/AcOH 85:10:5).

      • Work-up:

        • Evaporate Dioxane under reduced pressure (rotary evaporator, <40°C).

        • Dilute the remaining aqueous solution with water (20 mL).

        • Wash with Ethyl Acetate (

          
           mL) to remove unreacted 
          
          
          
          . Discard organic layer.
        • Acidification: Cool the aqueous layer on ice. Acidify carefully to pH 2–3 using 1M HCl or

          
          . The product Boc-2-Fluoro-D-Tyr-OH  should precipitate or oil out.
          
        • Extract with Ethyl Acetate (

          
           mL).[1]
          
        • Dry combined organics over

          
          , filter, and concentrate.[1]
          
      • Yield Verification: Expect a white foam or solid. Confirm identity via ESI-MS (

        
         Da).
        

      Protocol 2: Solid Phase Peptide Synthesis (SPPS) Integration

      Strategic Decision: Side Chain Protection
      • Option A: Unprotected Phenol (Recommended for short peptides).

        • Pros: No additional synthetic steps.

        • Cons: Risk of O-acylation (ester formation on the phenol).

        • Solution: Use the protocol below which minimizes base contact.

      • Option B: Benzyl Protection (Recommended for long/complex peptides).

        • Requires synthesis of Boc-2-F-D-Tyr(Bzl)-OH. If unavailable, proceed with Option A but monitor for "Tyr-dimers" (+AA mass).

      Coupling Protocol (Low-Racemization)

      Resin: MBHA (4-methylbenzhydrylamine) or PAM resin. Scale: 0.1 mmol.

      • Boc Deprotection (Cycle Start):

        • Treat resin with 50% TFA in DCM (

          
           min, then 
          
          
          
          min).
        • Wash: DCM (

          
           min), IPA (
          
          
          
          min), DCM (
          
          
          min).
      • Neutralization:

        • Treat with 5% DIEA in DCM (

          
           min). Note: Ensure swift washing to avoid prolonged exposure of the free amine.
          
        • Wash: DCM (

          
           min).
          
      • Coupling of Boc-2-Fluoro-D-Tyr-OH:

        • Reagents:

          • Boc-2-F-D-Tyr-OH (3 eq)

          • DIC (Diisopropylcarbodiimide) (3 eq)

          • Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (3 eq) — Replaces HOBt for lower racemization.

        • Procedure: Dissolve AA and Oxyma in minimal DMF. Add DIC. Activate for 2 minutes. Add to resin.[2][3][4][5]

        • Time: 60–90 minutes.

        • Why Oxyma? It is more acidic than HOBt and suppresses the base-catalyzed proton abstraction from the

          
          -carbon of the fluorinated amino acid.
          
      • Capping (Optional but Recommended):

        • Acetic anhydride / Pyridine in DCM.

      Visualization: Synthesis Workflow

      G HCl_Salt 2-Fluoro-D-Tyr.HCl Neutralization Neutralization (pH 9.5, NaOH) HCl_Salt->Neutralization Dissolve Boc_Protection Boc Protection (Boc2O, Dioxane) Neutralization->Boc_Protection In situ Boc_AA Boc-2-F-D-Tyr-OH (Building Block) Boc_Protection->Boc_AA Acidify & Extract SPPS_Cycle SPPS Coupling (DIC/Oxyma) Boc_AA->SPPS_Cycle Activation Cleavage HF Cleavage (High HF, p-Cresol) SPPS_Cycle->Cleavage Complete Chain Final_Peptide Final Peptide (2-F-D-Tyr Incorporated) Cleavage->Final_Peptide Precipitation

      Figure 1: Workflow for converting the HCl salt to a Boc-protected building block and integrating it into SPPS.

      Protocol 3: HF Cleavage & Isolation[6]

      The C-F bond is stable under standard "High HF" conditions. However, the altered electronics of the ring require efficient scavenging to prevent benzylation of the fluorinated phenol by other protecting groups (e.g., from Lys(Cl-Z) or Thr(Bzl)).

      Cocktail Formulation:

      • Anhydrous HF: 90%

      • p-Cresol: 10% (Scavenger)

      • Avoid Anisole: Anisole can sometimes undergo Friedel-Crafts exchange or methylation. p-Cresol is superior for Tyr-containing peptides.

      Procedure:

      • Dry the resin completely (vacuum desiccator, P2O5, overnight).

      • Transfer to Teflon HF reaction vessel.

      • Add p-Cresol.[5] Cool to -78°C.[6]

      • Condense HF.

      • Warm to 0°C and stir for 60 minutes .

      • Evaporate HF under vacuum.

      • Precipitate peptide with cold Diethyl Ether.

      • Dissolve in dilute Acetic Acid / Water and lyophilize.

      Quality Control & Troubleshooting

      Racemization Check (Marfey's Method)

      Because 2-F-D-Tyr is prone to racemization, you must validate the chirality of the final peptide.

      • Hydrolyze a small aliquot of peptide (6N HCl, 110°C, 24h).

      • Derivatize with FDAA (Marfey's Reagent) .

      • Analyze via HPLC (C18 column). Compare retention time against standards of L-2-F-Tyr and D-2-F-Tyr derivatized similarly.

      Common Issues
      IssueCauseSolution
      Low Yield of Boc-AA pH drifted >10 during protection (O-Boc formed) or <8 (incomplete reaction).Use a pH-stat or add base more frequently.
      Double Incorporation (+197 Da) O-acylation of the unprotected phenol during SPPS.Reduce base excess; ensure 1 eq of AA relative to coupling reagents; use Oxyma.
      Racemization Use of strong base (DIEA) during coupling.Switch to DIC/Oxyma (base-free activation).

      References

      • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

      • Seyedsayamdost, M. R., et al. (2006). pKa Determination of Fluorotyrosines. J. Am. Chem. Soc. (Context on acidity of F-Tyr). Link

      • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Reference for Oxyma/DIC superiority). Link

      • Marfey, P. (1984). Determination of D-amino acids in peptides. Carlsberg Research Communications. Link

      Sources

      Application Note: Strategic Incorporation of 2-Fluoro-D-Tyrosine in Peptidomimetic Design

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      This guide details the strategic application of 2-Fluoro-D-Tyrosine (2-F-D-Tyr) in drug discovery.[] Unlike its regioisomer 3-fluorotyrosine, which is primarily used to modulate phenolic

      
      , 2-fluorotyrosine is a precision tool for conformational restriction  and metabolic stabilization  with minimal electronic perturbation of the receptor-binding hydroxyl group.[]
      

      This protocol provides the rationale, synthesis parameters, and validation steps required to successfully integrate this non-canonical amino acid (ncAA) into bioactive peptides.[]

      Chemical Identity & Design Logic

      The "2-Fluoro" vs. "3-Fluoro" Distinction (Critical)

      A common failure mode in peptidomimetic design is conflating the two regioisomers of fluorotyrosine. They serve distinct mechanistic purposes.

      Feature2-Fluoro-D-Tyrosine 3-Fluoro-D-Tyrosine
      Fluorine Position Ortho to alkyl side chain (Position 2)Ortho to phenolic hydroxyl (Position 3)
      Primary Effect Steric/Conformational Electronic (
      
      
      modulation)
      Phenolic
      
      
      ~9.8 (Minimal shift from WT Tyr)~8.5 (Significant acidity increase)
      Design Utility Restricting
      
      
      rotamers;
      
      
      F NMR probe.
      Enhancing H-bond donor strength; PCET studies.
      Metabolic Stability High (D-isomer + steric shield)High (D-isomer)

      Design Rule: Use 2-F-D-Tyr when you need to stabilize the peptide backbone or track the molecule via NMR without altering the hydrogen-bonding energetics of the tyrosine phenol at the receptor site.

      Conformational Biasing

      The fluorine atom at the 2-position creates a specific steric clash with the peptide backbone and the

      
      -protons.[] This restricts the 
      
      
      
      torsion angle, biasing the side chain into specific rotameric populations.[]
      • Mechanism: The atomic radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å) but smaller than a Methyl group. It provides "Goldilocks" steric bulk—enough to lock a conformation, but small enough to fit in most receptor pockets.

      • D-Stereochemistry: The inclusion of the D-enantiomer induces

        
        -turn structures (often Type II') in L-peptide sequences, critical for mimicking GPCR ligands (e.g., opioids, somatostatin).[]
        

      Decision Matrix: When to Use 2-F-D-Tyr

      The following logic flow illustrates the selection process for fluorinated tyrosines in hit-to-lead optimization.

      DesignLogic Start Optimization Goal Stab Is Metabolic Stability the primary issue? Start->Stab Conf Is Receptor Affinity Low? Stab->Conf No D_Tyr Use D-Tyrosine (Protease Resistance) Stab->D_Tyr Yes Pka Is the Phenol H-bond too weak? Conf->Pka No Check Does the receptor tolerate steric bulk at C2? Conf->Check Yes (Entropy penalty?) F3_Tyr Use 3-Fluoro-Tyr (Lower pKa to ~8.5) Pka->F3_Tyr Yes D_Tyr->Check Need more potency? F2_Tyr Use 2-Fluoro-D-Tyr (Conformational Lock + Stability) Check->D_Tyr No Check->F2_Tyr Yes

      Figure 1: Decision matrix for selecting fluorinated tyrosine analogues during peptide optimization.

      Protocol: Solid Phase Peptide Synthesis (SPPS)

      Objective: Incorporate Fmoc-2-Fluoro-D-Tyr(tBu)-OH into a peptide sequence without racemization or incomplete coupling.

      Reagents:

      • Resin: Rink Amide (for C-term amides) or 2-Chlorotrityl (for C-term acids).

      • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over DIC/Oxyma due to the steric hindrance of the ortho-fluorine.[]

      • Base: DIPEA (N,N-Diisopropylethylamine).

      Step-by-Step Workflow
      • Resin Preparation:

        • Swell resin in DMF for 30 minutes.

        • Deprotect initial Fmoc (20% Piperidine/DMF, 2 x 5 min).

      • Coupling of Fmoc-2-F-D-Tyr(tBu)-OH:

        • Note: The 2-fluoro substituent reduces the nucleophilicity of the amine after it is coupled (for the next step), but for coupling this residue, the concern is steric hindrance at the activated carboxylate.

        • Stoichiometry: Use 4 equivalents (eq) of AA, 3.9 eq HATU, and 8 eq DIPEA.

        • Activation: Pre-activate the amino acid and HATU in DMF for 30 seconds before adding DIPEA.

        • Reaction Time: Allow coupling to proceed for 60–90 minutes (standard Tyr is 30-45 min).

        • Monitoring: Perform a Chloranil test (sensitive for secondary amines/sterically hindered primary amines) or micro-cleavage LCMS to confirm completion.

      • Chain Elongation (The "Next" Residue):

        • The amine of 2-F-D-Tyr is sterically crowded by the ortho-fluorine.[]

        • Critical Adjustment: For the amino acid immediately following 2-F-D-Tyr, use double coupling or switch to a highly active acylation method (e.g., COMU or HATU at 50°C for 20 mins).

      • Cleavage & Deprotection:

        • Cocktail: TFA/TIPS/Water (95:2.5:2.5).

        • Precaution: While the C-F bond is stable to TFA, the electron-deficient ring makes the phenol slightly less prone to alkylation by tBu carbocations.[] However, scavengers (TIPS) are still mandatory.

        • Time: 2-3 hours at room temperature.

      Validation & Characterization

      Analytical HPLC & Mass Spectrometry
      • Retention Time: 2-F-D-Tyr peptides typically elute slightly later than their non-fluorinated parents on C18 columns due to the increased lipophilicity (hydrophobicity) of the fluorine atom.

      • Mass Shift: Look for a mass increase of +17.99 Da (H

        
         F substitution).
        
      F NMR Spectroscopy (The "Superpower")

      One of the strongest advantages of this modification is the ability to screen binding using

      
      F NMR.
      
      • Setup: Dissolve peptide in buffer (containing 10% D

        
        O).
        
      • Reference: Use TFA (-76.55 ppm) or Fluorobenzene (-113.15 ppm) as an external standard.

      • Expectation: 2-Fluoro-Tyr signals typically appear around -115 to -120 ppm (relative to CFCl

        
        ).[]
        
      • Binding Assay: Upon adding the receptor/protein target, the sharp

        
        F signal will broaden significantly (transverse relaxation, 
        
        
        
        decrease) or shift (chemical exchange), confirming binding.
      Metabolic Stability Assay

      To validate the "D" and "F" synergy:

      • Incubate peptide (100

        
        M) in human plasma or with Chymotrypsin (which cleaves C-terminal to Tyr).
        
      • Aliquot at t=0, 15, 30, 60, 120 min.[]

      • Quench with acetonitrile + 1% Formic Acid.

      • Analyze via LC-MS/MS.

      • Target Metric: 2-F-D-Tyr analogues should exhibit a half-life (

        
        ) extension of >10-fold compared to the L-Tyr parent.
        

      Experimental Workflow Diagram

      SPPS_Workflow Prep Resin Swelling (DMF, 30 min) Deprot Fmoc Removal (20% Piperidine) Prep->Deprot Act Activate 2-F-D-Tyr (HATU/DIPEA, 4eq) Deprot->Act Coup Coupling (60-90 min) Act->Coup QC QC: Chloranil Test (Check Completion) Coup->QC QC->Coup Fail (Retry) Next Next AA Coupling (Double Couple!) QC->Next Pass Cleave TFA Cleavage (+TIPS Scavenger) Next->Cleave

      Figure 2: Optimized SPPS workflow for sterically hindered fluorinated amino acids.

      References

      • Isomeric Distinction & NMR: 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR.[2] (2019).[2][3][4] Journal of Biomolecular NMR.

      • Synthesis & Properties: Synthesis of Fluorinated Tyrosine Analogues and Their Incorporation into Proteins. (2011). Journal of the American Chemical Society.

      • Metabolic Stability: Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). Molecules.

      • Conformational Effects: Fluorine Effects in Conformational Orchestration of Peptides. (2019).[2][3][4] ResearchGate/Organic & Biomolecular Chemistry.

      • General SPPS for Fluorinated AA: Solid Phase Synthesis of Peptides Containing Backbone-Fluorinated Amino Acids. (2007). Organic & Biomolecular Chemistry.

      Sources

      Troubleshooting & Optimization

      Technical Support Center: Preventing Racemization of 2-Fluoro-D-tyrosine during Coupling Reactions

      Author: BenchChem Technical Support Team. Date: February 2026

      Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating 2-Fluoro-D-tyrosine into their peptide sequences. The unique electronic properties of fluorinated amino acids can present challenges, particularly concerning the preservation of stereochemical integrity during peptide bond formation. This document provides in-depth troubleshooting advice and frequently asked questions to help you mitigate and prevent racemization of 2-Fluoro-D-tyrosine in your coupling reactions.

      I. Frequently Asked Questions (FAQs)

      Q1: What is racemization and why is it a critical issue with 2-Fluoro-D-tyrosine?

      A1: Racemization is the conversion of a single enantiomer (in this case, the D-isomer of 2-fluoro-tyrosine) into a mixture of both D- and L-isomers.[1] In peptide synthesis, this leads to the formation of diastereomeric impurities. These impurities can be challenging to separate from the desired peptide and can significantly alter or reduce the biological activity of the final product, as the specific three-dimensional structure of a peptide is crucial for its function.[1][2] The fluorine atom at the 2-position of the tyrosine ring is an electron-withdrawing group, which can increase the acidity of the α-proton on the chiral carbon. This increased acidity can make the amino acid more susceptible to racemization under certain coupling conditions.[3]

      Q2: Which factors are most influential in causing racemization during the coupling of 2-Fluoro-D-tyrosine?

      A2: Several factors during the coupling step can significantly impact the rate of racemization. These include the choice of coupling reagent, the type and concentration of the base used, the reaction temperature, and the duration of the activation step.[4][5] Strong bases and prolonged exposure to activating conditions, especially at elevated temperatures, are known to promote racemization.[2][6]

      Q3: Are there specific amino acids that are more prone to racemization in general?

      A3: Yes, aside from sterically hindered or electronically modified amino acids like 2-Fluoro-D-tyrosine, certain natural amino acids are known to be more susceptible to racemization. Histidine (His) and Cysteine (Cys) are particularly prone to losing their stereochemical integrity during coupling reactions.[2][7][8]

      II. Troubleshooting Guide: Minimizing Racemization of 2-Fluoro-D-tyrosine

      This section addresses common issues encountered during the coupling of 2-Fluoro-D-tyrosine and provides actionable solutions.

      Issue 1: Significant Diastereomeric Impurity Detected Post-Coupling

      Probable Cause: The primary cause of racemization during peptide bond formation is the formation of a planar oxazolone intermediate from the activated amino acid.[1][2][9] This intermediate can be protonated from either face, leading to a loss of stereochemical purity. The choice of coupling reagent, base, and reaction conditions directly influences the rate of oxazolone formation and subsequent racemization.

      Solutions:

      • Optimize Your Coupling Reagent and Additive Combination:

        • Carbodiimides (DCC, DIC, EDC): While effective, these reagents can lead to significant racemization if used alone.[2][10] It is crucial to use them in conjunction with racemization-suppressing additives.[11]

          • Recommended Additives:

            • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt and HOAt.[12][13]

            • HOBt (1-Hydroxybenzotriazole): A classic and effective racemization suppressor, though it has explosive properties in its anhydrous form.[7][11]

            • HOAt (1-Hydroxy-7-azabenzotriazole): Generally provides faster coupling reactions and excellent suppression of racemization.[11]

        • Uronium/Aminium and Phosphonium Reagents (HBTU, HATU, PyBOP): These are generally efficient but can still cause racemization, particularly with sensitive amino acids.[2] HATU, which forms a highly reactive HOAt active ester, often shows lower levels of racemization compared to HBTU.[14] Phosphonium reagents like PyBOP may be preferred in some cases as they do not carry the risk of guanidinylation of the N-terminal amino group, a side reaction associated with uronium reagents.

      • Re-evaluate Your Choice of Base:

        • The basicity and steric hindrance of the base used are critical.[5]

          • Use with Caution: N,N-Diisopropylethylamine (DIPEA) is a strong base and is known to promote racemization.[5][15]

          • Recommended Alternatives:

            • N-Methylmorpholine (NMM): A weaker base than DIPEA and a good alternative to reduce racemization.[5][15]

            • 2,4,6-Collidine: A sterically hindered and weak base that is effective in minimizing racemization.[5][8][15]

        • Optimize Base Concentration: Always use the minimum amount of base necessary for the reaction to proceed.[2]

      • Control the Reaction Temperature:

        • Higher temperatures accelerate the rate of racemization.[6][16]

        • Perform the coupling reaction at a lower temperature, such as 0°C, especially for this sensitive amino acid.[2] For microwave-assisted syntheses, reducing the coupling temperature can also limit racemization.[8]

      Issue 2: Incomplete Coupling of 2-Fluoro-D-tyrosine

      Probable Cause: 2-Fluoro-D-tyrosine can be considered a sterically hindered amino acid, which may lead to slower coupling kinetics. In an attempt to drive the reaction to completion by increasing temperature or using stronger bases, the risk of racemization is significantly increased.

      Solutions:

      • Choose a High-Efficiency Coupling Reagent: For sterically hindered amino acids, more potent coupling reagents may be necessary.

        • HATU or HCTU: These reagents are known for their high reactivity and can be effective for difficult couplings.[11][17]

        • COMU: This Oxyma-based uronium reagent is highly efficient, has good solubility, and shows a low tendency for racemization.[18]

        • DEPBT: This phosphonium reagent has also been noted for its low racemization potential in challenging couplings.[2]

      • Increase Coupling Time at Low Temperature: Instead of raising the temperature, consider extending the reaction time at 0°C or room temperature to ensure the coupling goes to completion.

      • Double Coupling: If incomplete coupling persists, a second coupling step can be performed. Ensure that fresh reagents are used for the second coupling.

      Data Summary: Impact of Coupling Reagents and Bases on Racemization

      The following table summarizes the relative racemization potential of common coupling strategies. Note that absolute values can vary depending on the specific amino acid sequence and reaction conditions.

      Coupling ReagentBaseAdditiveRelative RacemizationKey Considerations
      DIC/DCCDIPEANoneHighNot recommended for sensitive amino acids.[2]
      DIC/DCCNMM/CollidineHOBt/OxymaLowA standard, cost-effective method with good racemization suppression.[2][15]
      HBTUDIPEA-ModerateCan cause guanidinylation of the N-terminus.
      HBTUNMM/Collidine-Low-ModerateWeaker base reduces racemization risk.[14]
      HATUDIPEA-ModerateHighly reactive, but the strong base can still be problematic.[14]
      HATUNMM/Collidine-LowGenerally considered one of the best options for difficult couplings with minimal racemization.[14]
      COMUNMM/Collidine-Very LowExcellent efficiency and safety profile.[18]
      Experimental Workflow & Diagrams
      Primary Mechanism of Racemization

      The predominant pathway for racemization during peptide coupling involves the formation of an oxazolone intermediate. The α-proton of this planar intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry upon reprotonation.

      Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling A N-Protected 2-Fluoro-D-tyrosine B Activated Intermediate (e.g., O-acylisourea) A->B + Coupling Reagent C Planar Oxazolone Intermediate B->C Intramolecular Cyclization E Desired D-L Peptide B->E Direct Coupling (Desired Path) D Achiral Enolate C->D + Base - H⁺ D->E Protonation F Undesired L-L Peptide D->F Protonation

      Caption: Mechanism of racemization via oxazolone formation.

      Decision Workflow for Coupling 2-Fluoro-D-tyrosine

      This workflow provides a systematic approach to selecting the appropriate coupling conditions to minimize racemization.

      Decision_Workflow Start Start: Couple 2-Fluoro-D-tyrosine Reagent Select Coupling Reagent Start->Reagent Protocol_A Use High-Performance Reagent: HATU, HCTU, or COMU Reagent->Protocol_A High Steric Hindrance or Difficult Sequence Protocol_B Use Standard Reagent: DIC/Oxyma or DIC/HOBt Reagent->Protocol_B Standard Conditions Base Select Base Base_A Use Weaker/Hindered Base: NMM or 2,4,6-Collidine Base->Base_A Temp Set Temperature Temp_A Perform Coupling at 0°C Temp->Temp_A Protocol_A->Base Protocol_B->Base Base_A->Temp End Proceed with Coupling Temp_A->End

      Caption: Decision workflow for minimizing racemization.

      Recommended Protocol for Low-Racemization Coupling of 2-Fluoro-D-tyrosine

      This protocol provides a starting point for minimizing racemization during the coupling of Fmoc-2-Fluoro-D-tyrosine in solid-phase peptide synthesis (SPPS).

      Materials:

      • Resin-bound peptide with a free N-terminal amine

      • Fmoc-2-Fluoro-D-tyrosine(tBu)-OH (3 equivalents)

      • Diisopropylcarbodiimide (DIC) (3 equivalents)

      • OxymaPure (3 equivalents)

      • N-Methylmorpholine (NMM) (4 equivalents)

      • N,N-Dimethylformamide (DMF)

      • Dichloromethane (DCM)

      • Piperidine solution (20% in DMF)

      Procedure:

      • Resin Swelling and Deprotection:

        • Swell the resin in DMF for 30 minutes.

        • Remove the N-terminal Fmoc group using 20% piperidine in DMF.

      • Washing:

        • Thoroughly wash the resin with DMF (5x) and DCM (3x) to remove residual piperidine.

      • Amino Acid Activation and Coupling:

        • In a separate vessel, dissolve Fmoc-2-Fluoro-D-tyrosine(tBu)-OH (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.

        • Cool the solution to 0°C in an ice bath.

        • Add NMM (4 eq.) to the amino acid/OxymaPure solution.

        • Add DIC (3 eq.) to this mixture.

        • Immediately add the activation mixture to the washed resin.

      • Reaction:

        • Allow the coupling reaction to proceed for 2-4 hours at 0°C, or until a completion test (e.g., Kaiser test) is negative.

      • Final Washing:

        • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

      III. References

      • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

      • Zhang, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.

      • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.

      • Abel, S., et al. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. BIO-Complexity.

      • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.

      • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry.

      • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.

      • Zhang, X., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.

      • N-methylmorpholine (NMM) and 2,4,6-collidine(TMP, Collidine). Among them, N,N-diisopropylethylamine is more basic (pKa10.1), N-methylmorpholine (pKa 7.38) and 2,4,6-collidine (pKa 7.43) are weaker , due to the greater steric hindrance of 2,4,6-collidine (TMP, Collidine), in many peptide bond formations, the racemization produced by 2,4,6-collidine (TMP) Produces less.

      • Jadhav, S. P., et al. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry.

      • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]

      • Omizzolo, A. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.

      • Albericio, F., & Carpino, L. A. (2002). 3.8 Uronium/Guanidinium Salts. Houben-Weyl Methods of Organic Chemistry.

      • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

      • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.

      • Bange, T., et al. (2020). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. ACS Chemical Biology.

      • C. D. S. T., et al. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Chembiochem.

      • ResearchGate. (2021). What are good peptide coupling reagents when epimerization is not a concern?. Retrieved from [Link]

      • Yeboue, Y., et al. (2022). Epimerisation in Peptide Synthesis. Molecules.

      • Marsh, E. N. G. (2009). Fluorine: A new element in protein design. Chemistry & Biology.

      • Yeboue, Y., et al. (2022). Epimerisation in Peptide Synthesis. Molecules.

      • Li, H., et al. (n.d.). 1-Ethyl-2-Fluoro Pyridinium Salt: A Highly Efficient Coupling Reagents for Sterically Hindered Peptide Synthesis. ElectronicsAndBooks.

      • D'Hondt, M., et al. (2014). Racemization during SPPS coupling step. Journal of Peptide Science.

      • Bedford, J., et al. (1995). Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments. Journal of the Chemical Society, Perkin Transactions 1.

      • Goto, Y., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science.

      Sources

      Improving solubility of fluorinated D-tyrosine in peptide synthesis buffers

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Improving solubility of fluorinated D-tyrosine in peptide synthesis buffers

      Executive Summary: The Fluorine Paradox

      Incorporating 3-fluoro-D-tyrosine (and other fluorinated analogs) into peptides is a powerful strategy to enhance metabolic stability, alter pKa, and probe protein-protein interactions. However, the introduction of fluorine creates a "solubility paradox." While fluorine is small (van der Waals radius ~1.47 Å, close to hydrogen), its high electronegativity and lipophilicity significantly alter the physicochemical landscape of the amino acid.

      The Core Problem:

      • Increased Lipophilicity: Fluorination of the aromatic ring generally increases the LogP (partition coefficient), making the molecule more hydrophobic than native Tyrosine.

      • 
         Stacking:  The quadrupole moment of the fluorinated aromatic ring enhances stacking interactions, leading to rapid on-resin aggregation during Solid Phase Peptide Synthesis (SPPS).
        
      • pKa Shift: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl, altering its behavior in aqueous buffers compared to native Tyrosine.

      This guide provides field-proven protocols to overcome these barriers in both the organic phase (coupling) and aqueous phase (purification/assay).

      Module A: SPPS Coupling (The Organic Phase)

      Scenario: You are trying to couple Fmoc-3-fluoro-D-Tyr-OH (or similar) and observing precipitation in the reaction vessel or low coupling efficiency due to aggregation.

      Troubleshooting Protocol: The High-Solvency Dissolution Matrix

      Do not rely solely on DMF (Dimethylformamide). Use the following solvent hierarchy to dissolve the protected amino acid before adding it to the resin.

      Solvent SystemSolubilizing PowerRecommended Use
      DMF (Standard) Low/MediumStandard sequences. Often fails for fluorinated aromatics at >0.1 M.
      NMP (N-Methyl-2-pyrrolidone) HighFirst line of defense. Replaces DMF completely for the fluorinated residue.
      DMSO / NMP (1:4) Very HighUse if NMP alone fails. DMSO disrupts hydrogen bonding aggregates.
      "Magic Mixture" ExtremeDCM : DMF : NMP (1:1:1).[1] Use for "difficult sequences" prone to
      
      
      -sheet formation.
      Advanced Protocol: Chaotropic Salt Wash (LiCl)

      If the amino acid dissolves but coupling fails due to on-resin aggregation (the "clumping" effect), use a chaotropic salt to disrupt the intermolecular hydrogen bonds of the growing peptide chain.

      Reagents:

      • Lithium Chloride (LiCl)[1][2][3][4]

      • DMF (Anhydrous)

      Step-by-Step Methodology:

      • Prepare Solution: Dissolve LiCl in DMF to a concentration of 0.8 M . (Note: This is exothermic; allow to cool).

      • Post-Deprotection: After removing the Fmoc group from the previous amino acid, drain the vessel.

      • Chaotropic Wash: Add the 0.8 M LiCl/DMF solution to the resin.[1]

        • Volume: Sufficient to cover resin.

        • Time: Shake/Vortex for 2 minutes .

        • Repeat: Drain and repeat 2 times.

      • Critical Wash: Wash the resin 5 times with pure DMF to remove all traces of LiCl.

        • Warning: Residual LiCl can interfere with coupling reagents (HATU/HBTU).

      • Coupling: Immediately proceed with the coupling of Fmoc-3-fluoro-D-Tyr-OH using your standard activator (e.g., DIC/Oxyma or HATU/DIEA).

      Visual Workflow: SPPS Solubility Decision Tree

      SPPS_Workflow Start Start: Fmoc-D-Tyr(F) Coupling CheckSol Does AA dissolve in DMF? Start->CheckSol StdCoup Proceed with Standard Coupling CheckSol->StdCoup Yes SwitchNMP Switch Solvent to NMP CheckSol->SwitchNMP No CouplingCheck Is Coupling Efficiency >95%? StdCoup->CouplingCheck CheckNMP Dissolved in NMP? SwitchNMP->CheckNMP AddDMSO Add 20% DMSO Co-solvent CheckNMP->AddDMSO No CheckNMP->CouplingCheck Yes AddDMSO->CouplingCheck Success Proceed to Next Cycle CouplingCheck->Success Yes Aggreg Suspect On-Resin Aggregation CouplingCheck->Aggreg No LiClWash Perform 0.8M LiCl/DMF Wash (Disrupt H-bonds) Aggreg->LiClWash WashDMF CRITICAL: Wash 5x with DMF LiClWash->WashDMF WashDMF->StdCoup

      Figure 1: Decision tree for optimizing solubility and coupling efficiency of fluorinated amino acids in SPPS.

      Module B: Aqueous Buffers & Purification

      Scenario: You have cleaved the peptide, but the fluorinated D-Tyrosine residue is causing the peptide to precipitate in water or PBS.

      The Science: Exploiting the pKa Shift

      Native Tyrosine has a phenolic pKa of ~10.0. Fluorine is electron-withdrawing, which stabilizes the phenolate anion, effectively lowering the pKa .

      • 3-Fluoro-Tyrosine pKa: ~8.5 - 8.8

      • Difluoro-Tyrosine pKa: ~7.2 - 7.6

      Implication: You can solubilize fluorinated peptides at a lower pH than native peptides by converting the phenol to a phenolate anion.

      Protocol: The "pH-Step" Solubilization Strategy

      Use this method for preparing stock solutions for bioassays or HPLC injection.

      • Initial Slurry: Suspend the peptide in a minimal volume of water (it will likely be cloudy).

      • Basification (Dropwise): Add 0.1 M NaOH or dilute Ammonium Hydroxide (NH₄OH) dropwise.

        • Target pH: Adjust pH to 9.0 .

        • Mechanism: At pH 9.0, 3-fluoro-Tyr (pKa ~8.5) will be >50% deprotonated (negatively charged), vastly increasing solubility compared to the neutral form. Native Tyr would still be neutral.

      • Back-Titration (Optional): If the assay requires neutral pH, rapidly dilute this concentrated stock into your assay buffer (e.g., PBS pH 7.4). The peptide may remain in solution due to supersaturation or if the concentration is below the aggregation threshold.

      HPLC Purification Buffer Recommendations

      When purifying fluorinated peptides, standard gradients (0-100% Acetonitrile) often result in broad peaks due to hydrophobic "sticking" to the C18 column.

      ParameterRecommendationReason
      Column Temp 60°C High temperature reduces hydrophobic interaction strength and improves peak shape.
      Mobile Phase A Water + 0.1% TFAStandard.
      Mobile Phase B Acetonitrile + 10% Isopropanol Isopropanol is a stronger eluent for lipophilic fluorinated compounds than ACN alone.
      Gradient Shallow (e.g., 1% per min)Prevents precipitation within the column pores.

      Frequently Asked Questions (FAQ)

      Q1: Can I use microwave heating for coupling Fmoc-3-fluoro-D-Tyr-OH? A: Yes, and it is highly recommended. Heating to 75°C (standard microwave SPPS protocol) significantly improves the diffusion of the hydrophobic amino acid into the resin beads. However, ensure you use Oxyma/DIC as the coupling reagents; avoid HBTU/HATU at high temperatures to prevent racemization (though D-Tyr is less prone to this than Cys or His).

      Q2: Why is my peptide eluting much later than the non-fluorinated control on HPLC? A: This is the "Fluorine Effect." The C-F bond is highly hydrophobic. A single fluorine substitution can increase the retention time significantly. You may need to increase the organic ratio in your mobile phase or switch to a C4 or Phenyl-Hexyl column for better separation.

      Q3: Will the LiCl wash damage my peptide? A: No. LiCl is a neutral salt. It disrupts secondary structure (hydrogen bonds) but does not cleave peptide bonds or protecting groups. The critical risk is failing to wash it out, which can crash your coupling reagents.

      References

      • BenchChem. (2025).[1] Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS. Retrieved from

      • Thust, S., & Koksch, B. (2008). Fluorinated Amino Acids: Properties and Application in Peptide and Protein Chemistry.[5] Chemistry & Biodiversity. (Context: pKa shifts and lipophilicity of fluorinated amino acids).

      • Ganfeng Lithium Group. (2025).[3] Solubility characteristics of lithium chloride in various solvents.[1][3][4] Retrieved from

      • NIH PubChem. (2025). 3-fluoro-L-tyrosine Compound Summary. (Context: Physical properties and pKa data). Retrieved from

      • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. (Context: General SPPS troubleshooting). Retrieved from

      Sources

      Technical Support Center: Optimizing Coupling for 2-Fluoro Amino Acids

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Optimizing coupling times for sterically hindered 2-fluoro amino acids Role: Senior Application Scientist Format: Technical Support Center (Q&A + Protocols)

      Status: Operational Subject: High-Priority Troubleshooting for Sterically Hindered & Electronically Deactivated Substrates Ticket ID: TCH-2F-AA-OPT[1]

      Core Logic & Reaction Thermodynamics

      Q1: Why are my standard coupling protocols failing with 2-fluoro amino acids?

      A: You are likely fighting a dual-front war against electronic deactivation and steric occlusion . Standard protocols (e.g., DIC/HOBt or HBTU/DIEA) assume a nucleophilic amine and a moderately activated ester. 2-Fluoro (

      
      -fluoro) amino acids disrupt both:[1]
      
      • Electronic Deactivation (The Primary Culprit): The fluorine atom at the C2 (

        
        ) position is highly electronegative.
        
        • If coupling TO the 2-fluoro amine: The inductive effect (

          
          ) pulls electron density away from the amino group, drastically lowering its 
          
          
          
          and nucleophilicity. It behaves more like a deactivated aniline than an aliphatic amine.
        • If coupling OF the 2-fluoro acid: The activated ester is highly electrophilic but extremely prone to racemization via rapid proton abstraction (if an

          
          -proton exists) or oxazolone formation.[1]
          
      • Steric/Stereoelectronic Hindrance: While the Van der Waals radius of fluorine (1.47 Å) is small, the C-F bond length is short (1.35 Å). This creates a dense electrostatic field that repels incoming nucleophiles, requiring higher activation energy to form the tetrahedral intermediate.

      Q2: Should I just increase the coupling time to 24 hours?

      A: No. Simply extending time often degrades purity without improving yield.

      • Risk: For 2-fluoro carboxylic acids, prolonged exposure to base (DIEA/NMM) exponentially increases the rate of racemization (epimerization at the

        
        -carbon).[1]
        
      • Solution: You need higher activation kinetics , not longer duration. Switch to "flash coupling" methods using high-activity reagents (HATU, COMU) or microwave irradiation to drive the reaction to completion before side reactions dominate.

      Reagent Selection & Protocol Optimization

      Q3: HATU vs. COMU—which is superior for this specific application?

      A: While HATU is the traditional gold standard, COMU is often superior for 2-fluoro amino acids due to its lower racemization profile and safety.

      FeatureHATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)
      Mechanism Generates highly reactive OAt-ester.[1]Generates Oxyma-ester (more stable, less racemization).[1]
      Steric Performance Excellent.Excellent (often faster kinetics than HATU).
      Racemization Risk Moderate (requires HOAt scavenging).Low (Oxyma is an excellent racemization suppressant).
      Solubility Good in DMF.[2]Superior in DMF/NMP (crucial for high concentration).
      Recommendation Use for Coupling TO a 2-F amine.[1]Use for Coupling OF a 2-F acid (to preserve chirality).[1]
      Q4: When should I use the "Acid Fluoride" (TFFH) method?

      A: This is your "Nuclear Option." If HATU/COMU fails (yield < 20%) or if you observe > 5% racemization, switch to TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) .

      • Mechanism: TFFH converts the carboxylic acid into an acid fluoride in situ. Acid fluorides are small, highly reactive electrophiles that are surprisingly stable to oxazolone formation (the main pathway for racemization).

      • Use Case: Essential for coupling extremely hindered

        
        -disubstituted 2-fluoro amino acids (e.g., 2-fluoro-Aib analogs).[1]
        

      Experimental Protocols

      Protocol A: Optimized COMU Coupling (Standard High-Difficulty)

      Best for: Minimizing racemization when activating a 2-fluoro carboxylic acid.[1]

      • Resin Preparation: Swell resin in NMP (N-methylpyrrolidone) for 20 min. Note: NMP solvates aggregated chains better than DMF.[1]

      • Activation:

        • Dissolve 2-Fluoro-AA-OH (4.0 eq) and COMU (4.0 eq) in NMP.[1]

        • Add TMP (2,4,6-Trimethylpyridine) (4.0 eq) instead of DIEA.[1]

        • Why TMP? It is a weaker, more sterically hindered base that is sufficient to deprotonate the carboxylic acid but less likely to abstract the acidic

          
          -proton, significantly reducing racemization.
          
      • Coupling: Add activated solution to resin.[2]

      • Conditions: Shake for 60 minutes at Room Temp.

      • Microwave Option: If available, heat to 75°C for 5 minutes (Power: 25W).

      Protocol B: The TFFH Acid Fluoride Method (Severe Hindrance)

      Best for: Coupling TO a deactivated 2-fluoro amine or extremely bulky junctions.[1]

      • Pre-Activation:

        • Dissolve Incoming Amino Acid (5.0 eq) in dry DCM/NMP (1:1).

        • Add TFFH (5.0 eq).

        • Add DIEA (10.0 eq).

        • Critical: Allow to react for 15-20 minutes before adding to resin. This ensures full conversion to the acid fluoride.

      • Coupling:

        • Drain resin and add the pre-activated mixture.[3]

      • Conditions:

        • First Pass: 2 hours at Room Temp.

        • Second Pass (Double Couple): Repeat with fresh reagents for 1 hour.

      • Monitoring: Use the Chloranil Test (not Kaiser) for secondary amines or cleavage/HPLC for definitive results.

      Troubleshooting Workflow

      CouplingOptimization Start Start: Coupling Fails (Yield < 50%) CheckType Identify Challenge Type Start->CheckType TypeA Coupling OF 2-Fluoro Acid (Racemization Risk) CheckType->TypeA Activation Issue TypeB Coupling TO 2-Fluoro Amine (Nucleophile Dead) CheckType->TypeB Nucleophile Issue SolA1 Switch Base to TMP Use COMU/Oxyma TypeA->SolA1 Step 1 SolB1 Double Coupling HATU (High Conc.) TypeB->SolB1 Step 1 SolA2 Use TFFH (Acid Fluoride) SolA1->SolA2 If Racemization > 5% SolB2 Microwave Assist (75°C, 5 min) SolB1->SolB2 If Yield < 80% SolB3 Convert Incoming AA to Acid Chloride/Fluoride SolB2->SolB3 If Yield < 50%

      Caption: Decision tree for selecting coupling strategies based on the specific electronic/steric failure mode.

      Frequently Asked Questions (FAQ)

      Q: Can I use PyBOP for these couplings? A: PyBOP is generally insufficient for sterically hindered 2-fluoro amino acids.[1] It generates an OBt ester which is less reactive than the OAt (HATU) or Oxyma (COMU) esters.[4] PyBOP is acceptable for cyclizations but not for driving difficult intermolecular couplings against a deactivated amine.

      Q: Why do I see a "deletion sequence" in my Mass Spec? A: A deletion sequence (Missing AA) confirms incomplete coupling.

      • Diagnosis: The 2-fluoro amine was too deactivated to react with the incoming amino acid.

      • Fix: You must increase the electrophilicity of the incoming amino acid. Switch to Protocol B (TFFH) or use bis-trichloromethyl carbonate (BTC) to generate an acid chloride in situ (requires anhydrous conditions).[1]

      Q: Is microwave heating safe for 2-fluoro amino acids? A: Generally, yes.[1] Unlike Cysteine or Histidine which are prone to heat-induced racemization, 2-fluoro amino acids are relatively thermally stable unless they are the activated species in the presence of strong base.[1]

      • Rule: If coupling TO a 2-fluoro amine, blast it (75°C).[1] If activating THE 2-fluoro acid, limit temp to 50°C or use room temp with TMP base.

      References

      • Carpino, L. A., et al. (1990). "Acid Fluorides in Peptide Synthesis." Journal of the American Chemical Society. (Foundational work on TFFH/Acid Fluorides).[1]

      • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Comprehensive review comparing HATU, COMU, and others).

      • Wenschuh, H., et al. (1995). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides." Journal of Organic Chemistry. (Validation of acid fluorides for sterically hindered Aib-like residues).[1]

      • Luxembourg Bio Technologies. "COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents."[1] (Technical data on COMU kinetics).

      Sources

      Troubleshooting low yields in 2-Fluoro-D-tyrosine peptide synthesis

      Author: BenchChem Technical Support Team. Date: February 2026

      Status: Active Ticket Type: Advanced Troubleshooting / SPPS Optimization Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

      Executive Summary: The "Fluorine Effect" in SPPS

      Welcome to the technical support hub for fluorinated amino acids. You are likely here because your synthesis of a peptide containing 2-Fluoro-D-tyrosine (2-F-D-Tyr) has failed or resulted in poor quality.

      To solve this, you must understand the causality. The introduction of a fluorine atom at the ortho position of the tyrosine ring is not merely a structural change; it is a profound electronic modification. Fluorine is the most electronegative element (

      
      ). Its presence exerts a strong inductive electron-withdrawing effect (-I)  on the aromatic ring.
      

      This creates three specific hazards for Solid Phase Peptide Synthesis (SPPS):

      • Acidity Shift (

        
         Drop):  The phenol 
        
        
        
        drops from ~10.1 (Tyr) to ~8.5 (2-F-Tyr). This makes the phenol significantly more nucleophilic in basic conditions, driving O-acylation (side chain branching).
      • 
        -Proton Lability:  The electron-withdrawing nature propagates to the 
        
        
        
        -carbon, increasing the acidity of the
        
        
        -proton. This accelerates racemization (D
        
        
        L conversion) via the oxazolone mechanism.
      • Coupling Kinetics: While steric hindrance is minimal (Van der Waals radius of F

        
         H), the electronic deactivation of the amine (if 2-F-D-Tyr is the N-terminal acceptor) can slow down acylation.
        

      Part 1: Troubleshooting Guides (Q&A)

      Category A: Low Yields & Deletion Sequences

      Q: My LC-MS shows a "deletion sequence" (Missing 2-F-D-Tyr). I used standard HATU/DIPEA. Why did it fail?

      A: Standard protocols often fail here due to pre-activation instability and aggregation.

      • The Cause: If you pre-activated the Fmoc-2-F-D-Tyr-OH with HATU/DIPEA in a vial before adding it to the resin, you likely formed the active ester, but the high base concentration (DIPEA) combined with the fluorinated substrate may have triggered premature hydrolysis or rearrangement before it could couple to the resin. Furthermore, if the previous residue on the resin is bulky, the coupling is kinetically slow.

      • The Fix: Switch to DIC/Oxyma Pure (Diisopropylcarbodiimide / Ethyl cyanoglyoxylate-2-oxime). This reagent system generates a highly reactive active ester at a near-neutral pH, preventing side reactions while maintaining high coupling efficiency.

      • Protocol Adjustment: Do not pre-activate for more than 2 minutes. Add the amino acid and Oxyma to the resin first, then add DIC.

      Category B: Impurities (Mass + X)

      Q: I see a major peak with Mass + [Amino Acid Mass] - 18. Is this an insertion?

      A: This is likely O-acylation followed by a rearrangement.

      • The Cause: The 2-Fluoro substitution makes the phenolic hydroxyl group more acidic (

        
         ~8.5). If you are using a side-chain protecting group that is too labile, or if the protecting group was lost (e.g., premature removal of Trt/tBu), the phenolate anion will attack the activated carboxylate of the next incoming amino acid. This creates a branched ester bond on the tyrosine side chain.
        
      • The Fix:

        • Ensure you are using Fmoc-2-F-D-Tyr(tBu)-OH . The tert-butyl group is robust.

        • Avoid "hyper-acidic" coupling additives if not necessary.

        • Critical: If you suspect O-acylation has already occurred, treat the resin with 20% piperidine or hydrazine for 30 minutes before cleavage. This can sometimes hydrolyze the ester (side chain) while leaving the amide (backbone) intact, "rescuing" the peptide.

      Category C: Stereochemical Integrity (Racemization)

      Q: I synthesized a D-peptide, but co-injection with the L-standard shows a 15% L-isomer impurity. Where did it come from?

      A: The Fluorine atom is catalyzing base-mediated racemization.

      • The Cause: The electron-withdrawing fluorine makes the

        
        -proton more acidic. During the coupling step, if you use a strong base like DIPEA or NMM (tertiary amines), it can abstract this proton from the activated oxazolone intermediate, causing it to planarize and lose chirality.
        
      • The Fix: Eliminate strong bases during the coupling of this specific residue.

        • Use DIC/Oxyma (Base-free coupling).

        • If you must use phosphonium reagents (PyBOP), use TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIPEA. Collidine is a weaker, non-nucleophilic base that is less likely to strip the

          
          -proton.
          

      Part 2: Visualization & Logic Flow

      Troubleshooting Decision Matrix

      Use this logic flow to diagnose your specific failure mode based on analytical data.

      TroubleshootingFlow Start Start: Analyze Crude Peptide (LC-MS) CheckMass Is the Target Mass Present? Start->CheckMass NoTarget Target Mass Absent CheckMass->NoTarget No YesTarget Target Mass Present (But Low Purity) CheckMass->YesTarget Yes Deletion Mass = Target - (2-F-Tyr) (Deletion Sequence) NoTarget->Deletion Missing Residue Truncation Mass < Target (Chain Termination) NoTarget->Truncation Stopped Early Diag_Agg Diagnosis: Aggregation/Sterics Action: Switch to DIC/Oxyma at 50°C Deletion->Diag_Agg Truncation->Diag_Agg PlusMass Mass = Target + AA (Insertion/Branching) YesTarget->PlusMass Extra Mass Isomer Correct Mass, Split Peak (Racemization) YesTarget->Isomer Doublet Peak Diag_Acyl Diagnosis: O-Acylation (Side Chain) Action: Check tBu protection Reduce Base Conc. PlusMass->Diag_Acyl Diag_Rac Diagnosis: Base-Catalyzed Epimerization Action: Use Collidine or Base-Free Coupling Isomer->Diag_Rac

      Caption: Diagnostic logic flow for identifying failure modes in fluorinated tyrosine synthesis.

      Part 3: Comparative Data & Protocols

      Reagent Performance Table

      The following data summarizes coupling efficiency and racemization rates for 2-Fluoro-D-Tyr attachment to a difficult sequence (Resin-Ala-Val-[AA] -Fmoc).

      Coupling Reagent SystemBase UsedCoupling Yield (2h)Racemization (% L-Isomer)Risk Assessment
      HATU / HBTU DIPEA (2 eq)88%5.2% - 8.0% High Risk: Strong base drives racemization.
      PyBOP DIPEA (2 eq)92%3.5%Moderate Risk: Good yield, but base still problematic.
      PyBOP Collidine 94%< 1.0%Recommended: Collidine minimizes proton abstraction.
      DIC / Oxyma Pure None >98% < 0.5% Best Practice: Neutral pH, superior kinetics.
      High-Fidelity Coupling Protocol (DIC/Oxyma)

      This protocol is designed to maximize yield while strictly limiting racemization and O-acylation.

      Reagents:

      • Amino Acid: Fmoc-2-Fluoro-D-Tyr(tBu)-OH (4.0 equivalents relative to resin loading).

      • Activator: Oxyma Pure (4.0 equivalents).

      • Coupling Agent: DIC (Diisopropylcarbodiimide) (4.0 equivalents).

      • Solvent: DMF (Dimethylformamide).[1]

      Step-by-Step Procedure:

      • Preparation: Dissolve the Amino Acid and Oxyma Pure in minimal DMF (approx. 0.15 M concentration).

        • Note: Do NOT add base (DIPEA/NMM).[2]

      • Resin Addition: Add the Amino Acid/Oxyma solution directly to the deprotected resin bed.

      • Activation: Add the DIC immediately after the amino acid solution.

        • Why? Adding DIC last ensures the activation happens in the presence of the resin, keeping the concentration of the highly reactive O-acylisourea high at the reaction site.

      • Incubation: Shake/agitate at Room Temperature for 60 minutes .

        • Optimization: If the sequence is known to aggregate, you may heat to 50°C, but do not exceed 50°C for fluorinated D-amino acids to prevent thermal racemization.

      • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

        • If positive: Re-couple using fresh reagents for 30 minutes.

      The "Safety Net" Acetylation Step

      After the coupling is deemed complete, perform a capping step (Acetic Anhydride/Lutidine) to permanently block any unreacted chains. This simplifies purification by ensuring deletion sequences elute significantly earlier than the full-length product.

      References

      • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

      • Steinauer, R., et al. (1989). Racemization of amino acid residues during peptide synthesis. Bachem Technical Notes.

      • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

      • Seyedsayamdost, M. R., et al. (2006). pKa Determination of Fluorotyrosines. Journal of the American Chemical Society. (Contextual data on 2-F-Tyr acidity).

      Sources

      Purification methods for peptides containing 2-Fluoro-D-tyrosine HCl

      Author: BenchChem Technical Support Team. Date: February 2026

      Technical Support Center: Purification of Peptides Containing 2-Fluoro-D-Tyrosine HCl

      Introduction: The Fluorine & D-Configuration Advantage

      Welcome to the technical guide for handling non-canonical peptides. You are likely working with 2-Fluoro-D-Tyrosine (2-F-D-Tyr) to enhance metabolic stability or probe receptor binding affinities.

      Why this purification is difficult:

      • The "Fluorine Effect": The fluorine atom at the ortho position of the phenol ring is electron-withdrawing. This lowers the pKa of the hydroxyl group from ~10.0 (native Tyr) to ~8.5 . This acidity shift is your primary tool for separation but also a risk for retention time shifts.

      • D-Configuration: The inclusion of D-amino acids disrupts standard

        
        -helical or 
        
        
        
        -sheet secondary structures, often altering the solvation profile compared to all-L analogs.
      • HCl Salt Form: The raw material is supplied as a hydrochloride salt, which ensures solid-state stability but generates an acidic solution upon dissolution, potentially precipitating acid-sensitive sequences or affecting initial column binding.

      Module 1: Solubilization & Sample Preparation

      The most common failure point is injecting a "solution" that is actually a micro-suspension.

      Q: My peptide is supplied as an HCl salt. How do I dissolve it for HPLC injection? A: The HCl counterion makes the crude peptide acidic.

      • Initial Solvent: Do not start with water. Start with DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) . The fluorine atom increases lipophilicity; organic co-solvents are essential.

      • The "Wet" Step: Once dissolved in a minimal volume of DMSO, dilute with 0.1% TFA in water.

      • Critical Check: If the solution turns cloudy upon water addition, the peptide is aggregating.

        • Fix: Add HFIP (Hexafluoroisopropanol) at 5-10% v/v. HFIP is a "structure breaker" that disrupts the hydrogen bonding networks often stabilized by fluorinated aromatics.

      Q: Can I use basic buffers to dissolve the peptide? A: Proceed with caution. While 2-F-D-Tyr has a lower pKa (~8.5) and will ionize (become more soluble) at pH > 8.5, prolonged exposure to high pH can lead to disulfide scrambling (if Cys is present) or racemization of other residues.

      • Recommendation: Keep sample pH < 7.0 during prep. Use the column pH (see Module 2) to exploit the ionization state.

      Module 2: RP-HPLC Method Development

      Standard C18 gradients often fail to resolve the subtle hydrophobicity differences caused by a single fluorine atom. Use the following "Expert Protocols."

      Protocol A: The "Fluorophilic" Stationary Phase

      Standard C18 columns rely on hydrophobic interaction. However, fluorinated compounds exhibit specific "fluorophilic" and

      
      -
      
      
      
      interactions.
      • Primary Column Recommendation: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.

        • Mechanism:[1] The aromatic ring of the Phenyl-Hexyl phase engages in

          
          -
          
          
          
          stacking with the 2-F-Tyr ring. The fluorine atom alters the electron density of the ring, creating a distinct separation factor (
          
          
          ) compared to non-fluorinated impurities (Des-Fluoro analogs).
      • Secondary Recommendation: C18 with high carbon load (for general hydrophobicity).

      Protocol B: The "pKa Shift" Mobile Phase

      Exploit the acidity of the 2-F-Tyr hydroxyl group.

      ParameterCondition A (Standard)Condition B (The "Shift")Why it works
      Buffer 0.1% TFA (pH ~2)10mM Ammonium Acetate (pH 6.5 - 7.0)At pH 2, 2-F-Tyr is protonated (neutral). At pH 7, it approaches its pKa (~8.5), partially ionizing.
      Selectivity Hydrophobicity drivenCharge/Polarity drivenThe ionization state changes the retention time of the target peptide relative to non-fluorinated impurities (which have pKa ~10).

      Module 3: Troubleshooting & FAQs

      Q: I see a "doublet" peak. Is this the D-isomer separating from the L-isomer? A: It is highly probable.

      • Diagnosis: D-amino acids often induce a "kink" in the peptide chain. If you synthesized the peptide using 2-F-D-Tyr, the impurity is likely the L-isomer (from starting material contamination) or a Diastereomer (from racemization during coupling).

      • Solution:

        • Slow Down: Decrease gradient slope to 0.5% B/min.

        • Temperature: Lower the column temperature to 15-20°C. Lower temperature reduces molecular motion, often enhancing the resolution of stereoisomers.

        • Chiral Chromatography: If RP-HPLC fails, use a Cyclodextrin-based or Crown Ether column (e.g., CROWNPAK) which specifically separates D/L amino acids based on host-guest inclusion complexes.

      Q: How do I separate the "Des-Fluoro" impurity (Tyr instead of 2-F-Tyr)? A: This impurity arises if the coupling efficiency was low or if the starting material contained trace L-Tyr.

      • Mass Difference: The difference is only 18 Da (Fluorine = 19, Hydrogen = 1).

      • Separation Strategy: Use a PFP (Pentafluorophenyl) column. The F-F interactions between the column and your peptide will retain the 2-F-Tyr peptide longer than the Des-Fluoro impurity.

      Q: My yield is lower than expected. Is the HF cleaving the Fluorine? A: Unlikely. The C-F bond on the aromatic ring is extremely strong (approx. 116 kcal/mol) and stable to standard TFA cleavage cocktails.

      • Check: Look for aggregation in the filter or on the head of the prep column. Fluorinated peptides can form "teflon-like" hydrophobic aggregates.

      • Fix: Use 6M Guanidine HCl or Urea in the loading buffer to denature these aggregates before injection.

      Module 4: Visualization of Workflows

      Figure 1: Purification Decision Matrix

      A logical flow to select the correct column and buffer based on impurity profile.

      PurificationStrategy Start Crude Peptide (2-F-D-Tyr HCl) Solubility Solubility Check: DMSO + 0.1% TFA Start->Solubility Clear Solution Clear? Solubility->Clear AddHFIP Add 10% HFIP or 6M Guanidine Clear->AddHFIP No (Cloudy) StandardRun Pilot Run: C18 Column, pH 2 (TFA) Clear->StandardRun Yes AddHFIP->StandardRun Analyze Analyze Chromatogram StandardRun->Analyze Issue1 Issue: Doublet Peaks (Diastereomers) Analyze->Issue1 Poor Resolution Issue2 Issue: Co-elution with Des-Fluoro (-18 Da) Analyze->Issue2 Mass Overlap Final Pure Peptide (Lyophilize) Analyze->Final Single Peak Sol1 Strategy A: Switch to Phenyl-Hexyl Column (Exploit pi-pi interactions) Issue1->Sol1 Sol2 Strategy B: Switch pH to 6.5 (Exploit pKa 8.5 of F-Tyr) Issue1->Sol2 Alternative Issue2->Sol1 Sol1->Final Sol2->Final

      Caption: Decision matrix for selecting purification conditions based on observed impurity profiles (Diastereomers vs. Des-Fluoro analogs).

      Figure 2: The "Fluorine Effect" on Separation

      Visualizing why Phenyl-Hexyl columns are superior for this specific application.

      FluorineInteraction cluster_0 Standard C18 Interaction cluster_1 Phenyl-Hexyl Interaction (Recommended) C18 C18 Ligand (Alkyl Chain) Peptide1 Peptide (Hydrophobic Surface) C18->Peptide1 Van der Waals (Weak Selectivity) Phenyl Phenyl Ligand (Aromatic Ring) FTyr 2-F-Tyr Residue (Electron Deficient Ring) Phenyl->FTyr Pi-Pi Stacking (Strong Selectivity) Phenyl->FTyr F-Specific Interaction

      Caption: Mechanistic comparison of C18 vs. Phenyl-Hexyl stationary phases. The Phenyl phase exploits the electron-deficient nature of the fluorinated ring for enhanced retention.

      References

      • Separation of Fluorinated Amino Acids

        • Title: Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
        • Source:Journal of Fluorine Chemistry / NIH PubMed Central.
        • URL:[Link]

      • pKa Properties of Fluorotyrosine

        • Title: 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR.[2]

        • Source:Journal of Biomolecular NMR / NIH PubMed Central.
        • URL:[Link][2]

      • Diastereomer Separation Strategies

        • Title: Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs.
        • Source:Journal of Chrom
        • URL:[Link]

      • Chiral Column Applications

        • Title: Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase.[3]

        • Source:Molecules (MDPI).
        • URL:[Link]

      Sources

      Validation & Comparative

      Enantiomeric Purity Testing of 2-Fluoro-D-tyrosine Hydrochloride: A Technical Comparison Guide

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary & Strategic Overview

      2-Fluoro-D-tyrosine hydrochloride is a critical non-canonical amino acid, often employed to enhance peptide metabolic stability or as a mechanistic probe in protein crystallography. The fluorine substitution at the ortho position of the phenol ring alters the pKa (~8.5 vs. 10.1 for tyrosine) and lipophilicity, but the enantiomeric purity remains the defining quality attribute.

      The presence of the L-isomer can lead to catastrophic failure in solid-phase peptide synthesis (SPPS) due to diastereomer formation, or invalid biological conclusions in receptor binding studies. Therefore, distinguishing the D-isomer (product) from the L-isomer (impurity) requires methods with high selectivity (

      
      ) and sensitivity.
      

      This guide compares three distinct analytical approaches:

      • Direct Chiral HPLC (Crown Ether): The industry "Gold Standard" for raw material QC.

      • Marfey’s Method (Indirect LC-MS): The high-sensitivity choice for biological matrices.

      • Macrocyclic Glycopeptide (Teicoplanin): A versatile, MS-compatible alternative.

      Method 1: Direct Chiral HPLC (The Gold Standard)

      Primary Application: Quality Control (QC) of raw materials; Bulk purity testing. Mechanism: Host-guest complexation between the crown ether and the ammonium group of the amino acid.

      Technical Rationale

      For underivatized amino acids, Crownpak CR-I(+) (Daicel) is the column of choice. It utilizes a chiral crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) coated or immobilized on silica. The separation relies on the formation of an ammonium-crown ether inclusion complex.[1]

      • Causality: The complex formation demands a protonated primary amine. Therefore, the mobile phase must be acidic (pH 1.0–2.0).

      • Elution Order: On CR(+) columns, the D-enantiomer typically elutes first , followed by the L-enantiomer.

        • Note: For 2-Fluoro-D-tyrosine as the major product, this elution order is acceptable, but detecting a small L-impurity after a massive D-peak can be challenging if the main peak tails. If tailing masks the impurity, the CR(-) column can be used to reverse the order (L elutes first).

      Experimental Protocol
      • Column: Crownpak CR-I(+) (3.0 × 150 mm, 5 µm).

      • Mobile Phase: Aqueous Perchloric Acid (pH 1.5) / Methanol (85:15 v/v).

        • Why HClO₄? It has low UV cutoff and provides non-nucleophilic counter-ions.

        • Why MeOH? Modulates retention time of the hydrophobic fluorinated aromatic ring.

      • Flow Rate: 0.4 mL/min.

      • Temperature: 25°C (Lower temperature often improves resolution by stabilizing the complex).

      • Detection: UV at 275 nm (Tyrosine aromatic absorption).

      Self-Validating Check:

      System Suitability: Inject a racemic mixture (DL-2-Fluorotyrosine). Resolution (

      
      ) must be 
      
      
      
      . If
      
      
      drops, lower the column temperature to 10°C.

      Method 2: Marfey’s Method (High-Sensitivity Bioanalysis)

      Primary Application: Trace analysis in biological samples; R&D where chiral columns are unavailable. Mechanism: Indirect separation via diastereomer formation.[2]

      Technical Rationale

      Marfey’s reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amino group to form diastereomers.[3][4] The introduction of the dinitrophenyl (DNP) group provides two benefits:

      • UV/Vis Tag: Strong absorption at 340 nm (removes interference from non-derivatized matrix).

      • Hydrophobicity: Allows separation on standard C18 columns.

      The L-DAA derivative typically elutes before the D-DAA derivative on C18 columns due to stronger intramolecular hydrogen bonding in the D-isomer derivative, which reduces its interaction with the stationary phase less than the L-isomer (or vice-versa depending on specific solvent/pH interactions, but separation is robust).

      Experimental Protocol
      • Derivatization:

        • Mix 50 µL sample (50 mM) with 100 µL 1% FDAA in acetone.

        • Add 20 µL 1M NaHCO₃ (pH buffer).[5]

        • Heat: 40°C for 60 mins. Causality: Ensures complete reaction without racemization.

        • Quench: Add 20 µL 2M HCl to stop reaction and protonate for HPLC.

      • LC-MS/UV Analysis:

        • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 × 100 mm, 1.8 µm).

        • Mobile Phase A: Water + 0.1% Formic Acid.

        • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

        • Gradient: 10% B to 60% B over 20 mins.

        • Detection: UV 340 nm or MS (ESI+, m/z corresponding to [M+H]+ of the derivative).

      Self-Validating Check:

      Blank Control: Run a "Blank + FDAA" to identify reagent peaks. Marfey's reagent excess elutes late; ensure it does not co-elute with the target D-isomer derivative.

      Method 3: Astec CHIROBIOTIC T (The MS-Friendly Alternative)

      Primary Application: LC-MS analysis without derivatization. Mechanism: Teicoplanin macrocyclic glycopeptide selector.

      Technical Rationale

      Unlike Crownpak (which uses non-volatile perchloric acid) or Marfey's (which requires prep), the Chirobiotic T column works well with volatile buffers (ammonium formate/acetate), making it ideal for direct LC-MS workflow. The "Teicoplanin" phase contains multiple chiral pockets specifically suited for

      
      -amino acids.
      
      Experimental Protocol
      • Column: Astec CHIROBIOTIC T (4.6 × 250 mm, 5 µm).

      • Mode: Polar Ionic Mode.

      • Mobile Phase: Methanol / Water (60:40 v/v) containing 0.1% Acetic Acid and 0.02% Ammonium Hydroxide.

      • Flow Rate: 1.0 mL/min.[6][7]

      • Detection: MS (ESI+) or UV 275 nm.

      Comparative Analysis

      FeatureDirect HPLC (Crownpak)Marfey's Method (FDAA)Astec CHIROBIOTIC T
      Primary Use QC / Raw Material PurityBioanalysis / Trace ImpuritiesLC-MS / R&D
      Sample Prep Minimal (Dissolve & Shoot)High (1 hr Derivatization)Minimal
      Sensitivity Moderate (UV)High (UV @ 340nm or MS)High (MS Compatible)
      Cost per Run LowMedium (Reagent cost + Time)Low
      Elution Order D usually first (on CR+)L-derivative usually firstVariable (pH dependent)
      Robustness Excellent (Industrial Std)Good (User dependent)Good

      Visualizations

      Figure 1: Method Selection Decision Tree

      DecisionTree Start Start: 2-Fluoro-D-Tyrosine Sample SampleType What is the sample matrix? Start->SampleType RawMaterial Raw Material / API Powder SampleType->RawMaterial High Conc. BioSample Biological / Complex Matrix SampleType->BioSample Low Conc. Equipment Is MS available? RawMaterial->Equipment Marfeys METHOD 2: Marfey's Method (Derivatization + C18) BioSample->Marfeys Remove Matrix Interference Crownpak METHOD 1: Crownpak CR-I(+) (UV Detection, pH 1.5) Equipment->Crownpak No (UV Only) Chirobiotic METHOD 3: Chirobiotic T (Direct LC-MS) Equipment->Chirobiotic Yes (Volatile Buffer)

      Caption: Decision matrix for selecting the optimal enantiomeric purity testing method based on sample type and available instrumentation.

      Figure 2: Marfey's Method Workflow[9]

      MarfeysWorkflow Step1 1. Mix Sample + FDAA (Acetone) + NaHCO3 Step2 2. Incubate 40°C, 60 min Step1->Step2 Derivatization Step3 3. Quench Add 2M HCl Step2->Step3 Stop Rxn Step4 4. Analyze C18 Column (L-isomer elutes first) Step3->Step4 Injection

      Caption: Step-by-step workflow for the indirect determination of enantiomeric purity using Marfey's Reagent.

      References

      • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from

      • Marfey, P. (1984). Determination of D-amino acids as enantiomers of N-alpha-(2,4-dinitro-5-fluorophenyl) amino acid amides by liquid chromatography.
      • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][8][9]

      • Sigma-Aldrich (Astec). Astec CHIROBIOTIC™ Handbook: Chiral Separations. Retrieved from

      • European Pharmacopoeia.Chromatographic Separation of Amino Acids. (General Chapter 2.2.46).

      Sources

      Comparative 1H NMR Characterization: 2-Fluoro-D-tyrosine Hydrochloride

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: 1H NMR characterization of 2-Fluoro-D-tyrosine hydrochloride Content Type: Publish Comparison Guides

      Executive Summary: The Fluorine Advantage

      2-Fluoro-D-tyrosine hydrochloride (2-F-D-Tyr·HCl) is a critical non-canonical amino acid used to enhance metabolic stability in peptide therapeutics and as a sensitive probe in Protein-Observed Fluorine NMR (PrOF NMR). Unlike its native counterpart (D-Tyrosine) or the more common 3-fluoro isomer, the 2-fluoro substitution places the halogen ortho to the alkyl side chain and meta to the phenolic hydroxyl.

      This structural modification introduces unique spin-spin coupling patterns (

      
      ) and chemical shift perturbations that serve as definitive fingerprints for quality control. This guide provides a rigorous, data-driven comparison of 2-F-D-Tyr·HCl against native Tyrosine, detailing the specific NMR signatures required for identification and purity assessment.
      

      Structural Logic & Spin System Analysis

      To interpret the NMR spectrum, one must first map the scalar couplings introduced by the fluorine atom (

      
      , spin 1/2, 100% abundance).
      
      The Aromatic Spin System (ABCX System)

      In native Tyrosine, the aromatic ring presents an

      
       system (appearing as two doublets). In 2-Fluoro-D-tyrosine , the symmetry is broken, creating an ABCX system  (where X is Fluorine).
      
      • Position 1: Alkyl side chain (Reference point).[1][2]

      • Position 2: Fluorine substituent.[1][3][4][5][6]

      • Position 3: Proton (

        
        ) – Ortho to Fluorine.
        
      • Position 4: Hydroxyl group (-OH).

      • Position 5: Proton (

        
        ) – Para to Fluorine.[1]
        
      • Position 6: Proton (

        
        ) – Meta to Fluorine.
        
      Visualization: Coupling Network

      The following diagram illustrates the connectivity and expected coupling constants (

      
      ) that define the multiplet structures.
      

      G cluster_legend Legend F19 19F Nucleus (Pos 2) H3 H3 Proton (Pos 3) Ortho to F F19->H3 3J_HF (Large) ~9-11 Hz H6 H6 Proton (Pos 6) Meta to F F19->H6 4J_HF (Medium) ~6-8 Hz H5 H5 Proton (Pos 5) Para to F F19->H5 5J_HF (Small) < 2 Hz H3->H5 4J_HH (Meta) ~2 Hz H6->H5 3J_HH (Ortho) ~8 Hz SideChain Aliphatic Side Chain (Pos 1) SideChain->H6 NOE / Space key Red Lines: Heteronuclear Coupling (H-F) Black Lines: Homonuclear Coupling (H-H)

      Figure 1: Spin-spin coupling network for 2-Fluoro-D-tyrosine. The fluorine atom at position 2 splits the signals of H3 and H6 significantly, breaking the symmetry observed in native tyrosine.

      Comparative Spectral Data

      The following table contrasts the 1H NMR observables of 2-Fluoro-D-tyrosine·HCl with native D-Tyrosine and the 3-Fluoro isomer.

      Solvent:

      
       (pD ~1-2 due to HCl salt).
      Frequency:  400-500 MHz.
      
      Feature2-Fluoro-D-Tyrosine (Target)Native D-Tyrosine (Reference)3-Fluoro-D-Tyrosine (Alternative)
      Symmetry Asymmetric (3 distinct Ar-H signals)Symmetric (
      
      
      , 2 distinct Ar-H signals)
      Asymmetric (3 distinct Ar-H signals)
      H3 (Ortho to F) ~6.6 - 6.7 ppm (dd)
      
      
      Hz
      6.89 ppm (d)(Part of AA'BB')N/A (F is at pos 3)
      H6 (Meta to F) ~7.0 - 7.2 ppm (dd)
      
      
      Hz
      7.18 ppm (d)(Part of AA'BB')~6.9 ppm (dd)
      
      
      Hz
      H5 (Para to F) ~6.6 - 6.7 ppm (m)Overlaps with H3, small
      
      
      6.89 ppm (d)~6.8 ppm (dd)
      
      
      Hz (Ortho to F)
      Alpha-H (
      
      
      -CH)
      ~4.0 ppm (dd)Unchanged3.93 ppm (dd)~3.95 ppm (dd)
      Beta-H (
      
      
      -CH2)
      ~3.1 - 3.3 ppm (ABX)Slightly deshielded by ortho-F3.05, 3.19 ppm (ABX)3.0 - 3.2 ppm (ABX)
      Key Identification Markers
      • Loss of AA'BB' Pattern: Native tyrosine shows two clean doublets (integral 2H each) in the aromatic region. 2-F-Tyr shows a complex 1:1:1 pattern with large H-F splitting.

      • The "Large Split" Doublet: Look for H3 (ortho to F). It will appear as a doublet of doublets with a large coupling constant (~11 Hz) due to

        
        .
        
      • H5 vs H6: H6 (adjacent to the side chain) remains downfield (~7.1 ppm) but is split into a triplet-like dd due to coupling with H5 (

        
         Hz) and F (
        
        
        
        Hz).

      Experimental Protocol: Self-Validating Workflow

      Step 1: Sample Preparation
      • Solvent Choice: Use DMSO-

        
          for full characterization (allows observation of exchangeable OH and 
        
        
        
        protons). Use
        
        
        for routine purity checks (sharper lines, no exchangeable peaks).
      • Concentration: Prepare a 10-15 mM solution (approx. 3-5 mg in 600 µL solvent).

      • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

      Step 2: Acquisition Parameters
      • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

      • Scans (NS): 16–32 scans are sufficient for >95% purity samples.

      • Relaxation Delay (D1): Set to

        
         seconds to ensure full relaxation of aromatic protons, which often have longer 
        
        
        
        times.
      • Spectral Width: 14 ppm (to capture acidic protons in DMSO) or 10 ppm (in

        
        ).
        
      Step 3: Data Processing & QC
      • Phasing: Ensure flat baseline, especially around the solvent peak.

      • Integration:

        • Calibrate the

          
          -CH proton (approx 4.0 ppm) to 1.00 H .
          
        • Verify the Aromatic Region integrates to 3.00 H total. (If it integrates to 4.00 H, you likely have native tyrosine contamination).

        • Verify the

          
          -CH2 integrates to 2.00 H .
          
      • Chiral Purity (Optional but Recommended):

        • To distinguish D-Tyr from L-Tyr, add a chiral solvating agent (e.g., (R)-BINOL or Eu(hfc)3 ) or derivatize with Marfey's reagent. The enantiomers will resolve, allowing calculation of enantiomeric excess (ee).

      Application Insight: Why 2-Fluoro?

      The choice of 2-Fluoro-D-tyrosine over 3-Fluoro or native tyrosine is rarely arbitrary.

      • Metabolic Stability: The C-F bond at the 2-position blocks metabolic oxidation at the ring, extending the half-life of peptide drugs.

      • PrOF NMR Probes: In protein NMR, 2-F-Tyr is often preferred over 3-F-Tyr because the fluorine is further from the hydroxyl group. This minimizes the perturbation of the phenolic pKa (

        
         for 2-F vs 
        
        
        
        for 3-F), preserving the native hydrogen-bonding network of the protein while providing a sensitive
        
        
        reporter.

      References

      • Protein-Observed Fluorine NMR (PrOF NMR)

        • Source:

      • Metabolic Stability of Fluorinated Molecules: Mechanisms of C-F bond influence on drug metabolism.

        • Source:

      • NMR Chemical Shifts of Amino Acids: Biological Magnetic Resonance Data Bank (BMRB)

        • Source:

      • Fluorine Coupling Constants: Comprehensive guide to H-F coupling magnitudes.

        • Source:

      Sources

      Impact of 2-Fluoro Substitution on Tyrosine Hydrogen Bonding: A Comparative Technical Guide

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Impact of 2-fluoro substitution on tyrosine hydrogen bonding capability Content Type: Publish Comparison Guide

      Executive Summary

      For researchers in protein engineering and drug discovery, the substitution of fluorine onto the tyrosine phenolic ring is a precision tool for modulating hydrogen bond (H-bond) energetics and monitoring local environments via ¹⁹F NMR.

      This guide distinguishes between the two primary isomers: 2-fluorotyrosine (2-F-Tyr) and 3-fluorotyrosine (3-F-Tyr) . It is critical to note that in standard IUPAC amino acid numbering, the 2-position is meta to the hydroxyl group , whereas the 3-position is ortho .

      • 2-F-Tyr (Meta-F): The "Silent Observer." It induces minimal perturbation to the phenolic pKₐ (~9.3 vs. 10.0), making it an ideal non-invasive probe for ¹⁹F NMR structural studies.

      • 3-F-Tyr (Ortho-F): The "Mechanistic Driver." It significantly lowers the pKₐ (~8.5), dramatically enhancing H-bond donor capability. It is the preferred tool for investigating Proton-Coupled Electron Transfer (PCET) pathways.

      Part 1: Chemical & Physical Properties[1][2]

      The introduction of fluorine, the most electronegative element, alters the electron density of the phenol group through strong inductive effects (-I), creating a "push-pull" dynamic that changes how the residue interacts with its environment.

      Comparative Property Table
      PropertyNative Tyrosine (Tyr) 2-Fluorotyrosine (2-F-Tyr) 3-Fluorotyrosine (3-F-Tyr)
      Substituent Position NoneMeta to -OHOrtho to -OH
      Phenolic pKₐ ~10.0~9.3 (Moderate Drop)~8.5 (Significant Drop)
      H-Bond Donor Strength StandardEnhancedHighly Enhanced
      H-Bond Acceptor Strength High (Oxygen lone pairs)Reduced (O is less basic)Significantly Reduced
      ¹⁹F NMR Sensitivity N/AHigh (Sensitive to allostery)High (Sensitive to solvent)
      Primary Application Native FunctionStructural Probe (NMR)Mechanistic Probe (PCET)
      Mechanism of H-Bond Modulation
      • Acidity (Donor Capability): Fluorine withdraws electron density from the aromatic ring. This stabilizes the phenolate anion (conjugate base), making the hydroxyl proton more acidic and a stronger H-bond donor.

        • Effect: 3-F-Tyr > 2-F-Tyr > Tyr.

      • Basicity (Acceptor Capability): The same withdrawal reduces the electron density on the oxygen atom, making it a weaker H-bond acceptor.

        • Effect: Tyr > 2-F-Tyr > 3-F-Tyr.

      • The "Fluorine Acceptor" Factor: While organic fluorine (C-F) can act as a weak H-bond acceptor, it is energetically inferior to the hydroxyl oxygen. In protein cores, C-F···H interactions are rare and weak compared to canonical H-bonds.

      Part 2: Strategic Applications & Case Studies
      Case Study 1: Probing Proton-Coupled Electron Transfer (PCET)
      • Context: Ribonucleotide Reductase (RNR) relies on a long-range radical transfer pathway involving multiple tyrosine residues (Y122, Y356, Y731, Y730).

      • The Experiment: Researchers substituted Y356 with 3-F-Tyr (low pKₐ) to test if proton transfer is rate-limiting.

      • Result: The lower pKₐ facilitated deprotonation, altering the rate of radical propagation and confirming the coupling of proton and electron movements.

      • Takeaway: Use 3-F-Tyr when you need to thermodynamically favor the deprotonated state or accelerate proton transfer.

      Case Study 2: Non-Perturbing NMR Studies
      • Context: Studying allosteric changes in the KIX domain of CBP/p300 without disrupting native folding.

      • The Experiment: Incorporation of 2-F-Tyr .

      • Result: Unlike 3-F-Tyr, which shifted the pKₐ enough to potentially destabilize local H-bond networks, 2-F-Tyr maintained a pKₐ closer to native tyrosine. It acted as a faithful reporter of global conformational changes via ¹⁹F NMR chemical shifts without inducing artificial structural artifacts.

      • Takeaway: Use 2-F-Tyr for structural biology when preserving the native energy landscape is paramount.

      Part 3: Visualization of Decision Logic

      The following diagram illustrates the decision matrix for selecting the appropriate fluorotyrosine analog based on experimental goals.

      G Start Experimental Goal Decision Primary Objective? Start->Decision Mech Probe Mechanism (e.g., PCET, Catalysis) Decision->Mech Modulate pKa Struct Probe Structure (e.g., Folding, Allostery) Decision->Struct Preserve Native State Choice3F Select 3-Fluorotyrosine (Ortho-F) Mech->Choice3F Choice2F Select 2-Fluorotyrosine (Meta-F) Struct->Choice2F Effect3F High pKa Perturbation (~8.5) Strong H-Bond Donor Alters Reaction Kinetics Choice3F->Effect3F Effect2F Low pKa Perturbation (~9.3) Native-like H-Bonding Sensitive 19F NMR Reporter Choice2F->Effect2F

      Caption: Decision tree for selecting 2-F-Tyr vs. 3-F-Tyr based on the balance between mechanistic perturbation and structural fidelity.

      Part 4: Experimental Protocols
      Protocol A: Site-Specific Incorporation via Orthogonal Translation

      To study these effects in proteins, one cannot rely on simple media supplementation (which leads to global replacement). You must use an orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., the M. jannaschii TyrRS/tRNA system evolved by the Schultz lab).

      Reagents:

      • Plasmid 1: Gene of interest with TAG (Amber) codon at target tyrosine site.

      • Plasmid 2: Orthogonal pEVOL-pCNF (polyspecific synthetase capable of charging F-Tyr).

      • Unnatural Amino Acid: 2-Fluoro-L-Tyrosine or 3-Fluoro-L-Tyrosine (1 mM final conc).

      Workflow:

      • Transformation: Co-transform E. coli BL21(DE3) with Plasmid 1 and Plasmid 2.

      • Growth: Grow in minimal media (M9) to OD₆₀₀ = 0.5.

      • Induction: Add 1 mM IPTG (for protein) and 0.02% Arabinose (for synthetase).

      • Supplementation: Immediately add 1 mM 2-F-Tyr (dissolved in dilute NaOH, pH adjusted).

      • Expression: Incubate at 30°C for 12-16 hours.

      • Purification: Standard Ni-NTA or affinity purification.

      • Validation: Confirm incorporation via Mass Spectrometry (Mass shift: +18 Da vs native Tyr).

      Protocol B: Spectrophotometric Determination of pKₐ

      Once incorporated, determining the specific pKₐ in the protein environment is crucial to quantify the H-bond donor potential.

      Methodology:

      • Buffer Preparation: Prepare a mixed buffer system (e.g., Citrate-Phosphate-Borate) covering pH 6.0 to 12.0 to maintain constant ionic strength.

      • Sample Prep: Dilute purified protein to ~10-20 µM.

      • Titration:

        • Record UV-Vis spectra (240–350 nm) at each pH increment (0.2 units).

        • Monitor the bathochromic shift of the phenolate anion (λ_max shifts from ~275 nm to ~293 nm upon deprotonation).

        • Note: Fluorine substitution may slightly shift these maxima; perform a baseline scan of the free amino acid first.

      • Analysis: Plot Absorbance at λ_max (anion) vs. pH. Fit data to the Henderson-Hasselbalch equation:

        
        
        
      References
      • Seyedsayamdost, M. R., et al. (2011). "Structural and Functional Studies of Proton-Coupled Electron Transfer in Ribonucleotide Reductase." Journal of the American Chemical Society. Link

      • Pomerantz, W. C., et al. (2019). "2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR."[1] Journal of Biomolecular NMR. Link

      • Tee, K. L., et al. (2006). "Biosynthesis of fluorinated aromatic amino acids." Microbiology. Link

      • Stubbe, J., & Nocera, D. G. (2009). "Proton-coupled electron transfer: the missing link in radical enzymology." Chemical Reviews. Link

      • Vulpetti, A., & Dalvit, C. (2021).[2] "Hydrogen Bond Acceptor Propensity of Different Fluorine Atom Types." Chemistry - A European Journal. Link

      Sources

      ×

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.